DiFMUP
Beschreibung
a fluorescent substrate of protein phosphatases 1 and 2A
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZANYXOTJVLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261252 | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214491-43-7 | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DiFMUP: A Comprehensive Technical Guide to its Mechanism and Application in Phosphatase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive and versatile fluorogenic substrate widely utilized for the continuous detection of a broad range of phosphatases. Its unique chemical properties make it an invaluable tool in drug discovery and biomedical research for high-throughput screening of phosphatase inhibitors and for detailed kinetic studies of enzyme activity. This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols, and a summary of its application in studying various signaling pathways.
Core Mechanism of Action
This compound is a non-fluorescent molecule that undergoes enzymatic hydrolysis by phosphatases. The core mechanism involves the cleavage of the phosphate group from the umbelliferyl scaffold. This reaction releases the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be quantified in real-time using a fluorometer. The fluorescence intensity is directly proportional to the phosphatase activity.
A key advantage of this compound over other fluorogenic substrates, such as 4-methylumbelliferyl phosphate (MUP), is the lower pKa of its fluorescent product (DiFMU). This property makes this compound an excellent substrate for assaying acid phosphatases, which are active at low pH, in a continuous manner.[1][2]
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent DiFMU.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound with various phosphatases and the inhibitory activity of compounds measured using the this compound assay.
Table 1: Michaelis-Menten Kinetic Parameters for this compound
| Phosphatase | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism/Source |
| SHP2 (activated) | 98 | - | - | Human |
| Protein Phosphatase 5 (PP5) | 141 | - | - | Human |
| Protein Histidine Phosphatase 1 (PHPT1) | 220 | 0.39 | 1800 | Human |
| Prostatic Acid Phosphatase (PAP) | 918 | - | - | Human |
| Protein Phosphatase 1c (PP1c) | 91 | - | - | - |
Table 2: IC₅₀ Values of Inhibitors Determined by this compound Assay
| Inhibitor | Target Phosphatase | IC₅₀ (µM) |
| SHP-099 | SHP2 | 0.069 |
| Compound 9 | hCDC14A | 10.4 |
| Compound 9 | hCDC14B | 11.2 |
| Sodium L-(+)-tartrate | Prostatic Acid Phosphatase (PAP) | 40 - 53 |
Experimental Protocols
This section provides detailed methodologies for performing phosphatase activity and inhibition assays using this compound.
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve 2.92 mg of this compound (MW: 292.13 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[3] Store in small aliquots at -20°C or -80°C, protected from light and moisture.[4] Stock solutions in DMSO are stable for at least one month at -20°C.[5] For aqueous stock solutions, dissolve 10 mg of this compound in 3.42 mL of Milli-Q water; these should be aliquoted and stored at -80°C.[6]
-
Phosphatase Stock Solution: Prepare a concentrated stock of the phosphatase of interest in an appropriate buffer (e.g., Tris or HEPES based buffers without phosphate). The optimal storage conditions will depend on the specific enzyme.
-
Inhibitor Stock Solution: Dissolve inhibitors in 100% DMSO to a high concentration (e.g., 10 mM).
General Phosphatase Activity Assay Protocol
This protocol is a general guideline and should be optimized for each specific phosphatase.
Caption: A typical workflow for a this compound-based phosphatase activity assay.
Methodology:
-
Assay Buffer Preparation: A common assay buffer for protein tyrosine phosphatases (PTPs) is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.5 mM EDTA.[6] For acid phosphatases, a buffer with a lower pH, such as 100 mM sodium acetate (pH 5.5), is used.[5] For alkaline phosphatases, a higher pH buffer like 50 mM Tris (pH 8.0) is suitable.[7] The buffer should not contain phosphate.[5]
-
Reaction Plate Setup: Use a black, flat-bottom 96-well or 384-well microplate for fluorescence assays to minimize background.
-
Reagent Addition:
-
Add the desired volume of assay buffer to each well.
-
Add the diluted phosphatase solution to the wells. Include a "no enzyme" control.
-
To initiate the reaction, add the this compound working solution. The final concentration of this compound is typically at or near its K_m_ for the specific enzyme.[6]
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation at approximately 358 nm and emission at approximately 455 nm.[8]
-
Phosphatase Inhibition Assay Protocol (IC₅₀ Determination)
-
Compound Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor solutions to the test wells. Include a "no inhibitor" (DMSO vehicle) control.
-
Add the diluted phosphatase solution to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound working solution.
-
Measure the fluorescence kinetically as described in the activity assay protocol.
-
-
Data Analysis: Determine the initial reaction velocities (slopes of the linear portion of the kinetic reads). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application in Signaling Pathway Analysis
This compound is a powerful tool for investigating the role of phosphatases in various cellular signaling pathways. Its high sensitivity allows for the detection of subtle changes in phosphatase activity that can be indicative of pathway activation or inhibition.
SHP2 and Cancer Signaling
The protein tyrosine phosphatase SHP2 is a key regulator in multiple signaling pathways that are often dysregulated in cancer, such as the RAS-MAPK pathway.[9] this compound-based assays have been instrumental in the high-throughput screening and characterization of allosteric inhibitors of SHP2, a promising therapeutic target in oncology.[8]
Caption: Role of SHP2 in the RAS-MAPK pathway and its inhibition.
Insulin Signaling
The insulin signaling pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. Protein tyrosine phosphatases, such as PTP1B, are negative regulators of this pathway. While direct evidence of this compound being used to diagrammatically elucidate the entire insulin signaling pathway is not prevalent in the initial search, its utility in characterizing PTP1B and other phosphatases involved in this pathway is well-established. Assays using this compound can be employed to screen for inhibitors of these phosphatases, which are potential therapeutic agents for diabetes.
Conclusion
This compound is a robust and highly sensitive fluorogenic substrate that has become an indispensable tool for phosphatase research. Its favorable chemical properties, particularly the low pKa of its fluorescent product, allow for the continuous and accurate measurement of a wide variety of phosphatases under diverse pH conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, from basic enzymology to high-throughput drug screening and the elucidation of complex signaling pathways.
References
- 1. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Core Principles of the DiFMUP Phosphatase Assay: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a widely adopted, continuous fluorogenic method for measuring the activity of a broad range of phosphatases. Its high sensitivity, adaptability to high-throughput screening (HTS), and applicability to both acidic and alkaline conditions make it an invaluable tool in academic research and drug discovery. This guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for utilizing the this compound phosphatase assay.
Core Principle: A Fluorogenic Transformation
The this compound assay is predicated on a straightforward enzymatic reaction. This compound itself is a non-fluorescent molecule. In the presence of a phosphatase, the phosphate group is cleaved from the this compound substrate. This enzymatic dephosphorylation yields the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[1][2] The intensity of the resulting fluorescence is directly proportional to the amount of DiFMU produced, and thus, to the activity of the phosphatase. The reaction product, DiFMU, has excitation and emission maxima of approximately 358 nm and 455 nm, respectively.[3]
References
DiFMUP: A Comprehensive Technical Guide for Acid Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a highly sensitive fluorogenic substrate for the continuous assay of acid phosphatases. This document details the substrate's core properties, offers a comparative analysis with other common substrates, and provides detailed experimental protocols and visualizations to aid in assay development and implementation.
Introduction to this compound
6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) is a fluorinated derivative of 4-methylumbelliferyl phosphate (MUP).[1][2] The enzymatic dephosphorylation of this compound by phosphatases yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[3] The key advantage of this compound lies in the lower pKa of its fluorescent product (pKa ≈ 4.9) compared to that of MUP's product, 4-methylumbelliferone (4-MU) (pKa ≈ 7.8).[1][4] This lower pKa makes this compound an exceptional substrate for the continuous assay of acid phosphatases, as it maintains high fluorescence in acidic conditions.[1][5]
Properties and Advantages of this compound
This compound offers several distinct advantages for the detection of acid phosphatase activity, particularly in high-throughput screening and detailed kinetic studies.
-
High Sensitivity: The hydrolysis product of this compound, DiFMU, possesses a high fluorescence quantum yield (approximately 0.89), significantly higher than that of 4-MU (approximately 0.63).[1][4] This results in a brighter signal and increased assay sensitivity, allowing for the detection of lower enzyme concentrations.[6]
-
Ideal for Acidic Environments: The low pKa of DiFMU ensures that it remains highly fluorescent at the acidic pH optima of acid phosphatases.[1][5] This allows for continuous, real-time monitoring of enzyme activity without the need to stop the reaction and adjust the pH.
-
Photostability: The fluorination of the umbelliferone core enhances the photostability of the resulting fluorophore, reducing signal decay during measurement.[1]
-
Broad Applicability: While ideal for acid phosphatases, this compound can also be effectively used for assaying alkaline and protein tyrosine phosphatases.[1][7]
Comparative Analysis of Acid Phosphatase Substrates
The choice of substrate is critical for the development of a robust and sensitive phosphatase assay. This compound is often compared to the traditional colorimetric substrate p-nitrophenyl phosphate (pNPP) and its parent fluorogenic compound, MUP.
| Property | This compound | p-Nitrophenyl Phosphate (pNPP) | 4-Methylumbelliferyl Phosphate (MUP) |
| Detection Method | Fluorometric | Colorimetric (Absorbance) | Fluorometric |
| Product | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | p-Nitrophenol (pNP) | 4-Methylumbelliferone (4-MU) |
| Excitation Max. | ~358 nm[8] | N/A | ~360 nm |
| Emission Max. | ~450-455 nm[3][8] | N/A | ~450 nm |
| Product pKa | ~4.9[4] | ~7.1 | ~7.8[4] |
| Quantum Yield | ~0.89[1][4] | N/A | ~0.63[1] |
| Optimal pH Range | Acidic to Alkaline[9] | Alkaline | Alkaline |
| Sensitivity | Very High[6] | Moderate | High |
| Assay Type | Continuous or Endpoint | Endpoint (typically) | Continuous (at alkaline pH) |
Experimental Protocols
Materials and Reagents
-
This compound (CAS 214491-43-7)[10]
-
Acid Phosphatase (e.g., from potato or human prostate)
-
Assay Buffer (e.g., 20 mM Tris-acetate, pH 6.0, 150 mM NaCl)[3]
-
Bovine Serum Albumin (BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader with fluorescence capabilities
-
384-well amber or black microplates[3]
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.[3] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[9][11] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][11]
-
Assay Buffer: Prepare the desired assay buffer. A common buffer for acid phosphatase assays is 20 mM Tris-acetate, pH 6.0, containing 150 mM NaCl and 0.1 mg/mL BSA.[3]
-
Enzyme Solution: Dilute the acid phosphatase to the desired concentration in the assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
This compound Working Solution: Just prior to the assay, dilute the 10 mM this compound stock solution into the assay buffer to the desired final concentration. The optimal concentration is often near the Km value for the specific enzyme and should be determined experimentally.
General Assay Protocol (384-Well Plate Format)
-
Prepare Reagents: Bring all reagents to room temperature before use.
-
Add this compound Working Solution: Pipette 10 µL of the this compound working solution into each well of the 384-well plate.
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction. The final reaction volume will be 20 µL.[3]
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C).
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with excitation at approximately 358 nm and emission at approximately 455 nm.[3] The readings can be taken in kinetic mode to determine the initial reaction velocity.
-
Data Analysis: Subtract the background fluorescence from wells containing only the assay buffer and this compound. The rate of increase in fluorescence is proportional to the enzyme activity. For endpoint assays, a stop solution (e.g., 0.2 M Sodium Carbonate) can be added.[1]
Determination of Michaelis-Menten Kinetics
To determine the Km and kcat of the enzyme for this compound, perform the assay as described above using a range of this compound concentrations. Measure the initial reaction rates for each substrate concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression analysis.[3]
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic hydrolysis of this compound by acid phosphatase.
Experimental Workflow for Acid Phosphatase Assay
Caption: A typical experimental workflow for an acid phosphatase assay using this compound.
Substrate Selection Guide for Phosphatase Assays
Caption: A logical guide for selecting an appropriate phosphatase substrate.
Stability and Storage
Solid this compound should be stored at -20°C, desiccated, and protected from light.[5][9] As noted, this compound in aqueous solutions can spontaneously hydrolyze, so it is recommended to prepare aqueous working solutions fresh daily.[1] DMSO stock solutions are more stable and can be stored for longer periods at -20°C or -80°C.[11][12]
Conclusion
This compound is a superior fluorogenic substrate for the sensitive and continuous detection of acid phosphatase activity. Its favorable chemical and fluorescent properties, particularly the low pKa of its hydrolysis product, make it an indispensable tool for researchers in basic science and drug development. By following the detailed protocols and understanding its comparative advantages, scientists can develop robust and reliable assays for the characterization of acid phosphatases and the screening of their modulators.
References
- 1. Studies on kinetic properties of acid phosphatase from nuclei-free rat liver homogenate using different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Characterization of an extremophile bacterial acid phosphatase derived from metagenomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid Phosphatase: A Comprehensive Overview [excedr.com]
- 12. serbiosoc.org.rs [serbiosoc.org.rs]
An In-depth Technical Guide to DiFMUP for Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a widely used fluorogenic substrate for detecting phosphatase activity. We will delve into its core properties, fluorescence excitation and emission spectra, and provide detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.
Core Principles of this compound Fluorescence
This compound is a non-fluorescent molecule that, upon enzymatic hydrolysis by a phosphatase, yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DIFMU).[1][2][3] This reaction forms the basis of a sensitive and continuous assay for a wide range of phosphatases, including acid phosphatases, alkaline phosphatases, and protein tyrosine phosphatases.[1][4][5]
The key advantage of this compound lies in the lower pKa of its fluorescent product, DIFMU (pKa ≈ 4.9), compared to the product of its predecessor, 4-methylumbelliferyl phosphate (MUP) (pKa ≈ 7.8). This makes this compound an exceptional substrate for continuously assaying acid phosphatases at a low pH, a task not feasible with MUP as its fluorescence requires an alkaline environment.
Quantitative Data Summary
The spectral and physical properties of this compound and its fluorescent product, DIFMU, are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| This compound (Substrate) | ||
| Molecular Weight | 292.13 g/mol | |
| Solubility | DMSO | Stock solutions are typically prepared in DMSO.[1] |
| Fluorescence | Non-fluorescent | Becomes fluorescent upon hydrolysis. |
| DIFMU (Product) | ||
| Excitation Maximum | ~358 nm | [1][6][7] |
| Emission Maximum | ~450-455 nm | [1][6][8] |
| Quantum Yield | 0.89 | Higher than the hydrolysis product of MUP (0.63). |
| pKa | ~4.9 | Allows for sensitive detection in acidic conditions. |
Signaling Pathway: Enzymatic Hydrolysis of this compound
The fundamental reaction involves the enzymatic removal of the phosphate group from this compound by a phosphatase, leading to the generation of the fluorescent DIFMU molecule.
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent DIFMU.
Experimental Protocols
General Protocol for Phosphatase Activity Assay
This protocol provides a general workflow for measuring phosphatase activity using this compound.
A. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[1][9] Store in small aliquots at -20°C, protected from light and moisture.
-
Assay Buffer: The choice of buffer depends on the specific phosphatase being studied. A common buffer for acid phosphatases is 100 mM sodium acetate, pH 5.5. For protein tyrosine phosphatases, a buffer containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.5 mM EDTA can be used.[10] It is crucial to avoid phosphate-containing buffers.
-
Enzyme Solution: Prepare a stock solution of the phosphatase in an appropriate buffer and store as recommended by the supplier. Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
B. Assay Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).[5]
-
Pipette the desired volume of the this compound working solution into the wells of a microplate.
-
To initiate the reaction, add the diluted enzyme solution to each well.
-
Immediately measure the fluorescence in a microplate reader with excitation set to ~360 nm and emission at ~460 nm.[5] For kinetic assays, take readings at regular intervals.
-
Include appropriate controls, such as a no-enzyme control to measure background fluorescence and a positive control with a known active enzyme.
Protocol for Determining Michaelis-Menten Kinetics
This protocol outlines the steps to determine the Michaelis-Menten constants (Km and Vmax) for a phosphatase.
A. Reagent Preparation:
-
Follow the reagent preparation steps from the general protocol.
-
Prepare a series of this compound working solutions of varying concentrations (e.g., from 0 µM to a concentration several times the expected Km).
B. Assay Procedure:
-
In a microplate, add the different concentrations of the this compound working solutions to separate wells.
-
Initiate the reactions by adding a fixed, low concentration of the enzyme to each well.
-
Measure the initial reaction rates (the linear phase of the fluorescence increase) for each substrate concentration.
-
Plot the initial reaction rates against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
Protocol for High-Throughput Screening (HTS) of Phosphatase Inhibitors
This protocol is designed for screening a library of compounds to identify potential phosphatase inhibitors.
A. Reagent Preparation:
-
Follow the reagent preparation steps from the general protocol.
-
Prepare a stock solution of the test compounds, typically in DMSO.
B. Assay Procedure:
-
Dispense a small volume of the test compounds into the wells of a 384- or 1536-well microplate.[2] Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the diluted enzyme solution to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.[2]
-
After a fixed incubation period, measure the fluorescence intensity.
-
Calculate the percent inhibition for each compound relative to the controls.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a this compound-based phosphatase assay.
Caption: A generalized workflow for a this compound-based phosphatase assay.
Logical Relationship: Advantages of this compound
The unique properties of this compound offer several advantages over other fluorogenic substrates like MUP.
Caption: Key properties of this compound and their resulting experimental advantages.
References
- 1. This compound phosphatase assay [bio-protocol.org]
- 2. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Understanding DiFMUP pKa for Robust Enzyme Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the pKa of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in the development and execution of sensitive and continuous enzyme assays. This compound has emerged as a superior fluorogenic substrate for various phosphatases, largely due to the advantageous physicochemical properties of its hydrolysis product, 6,8-difluoro-4-methylumbelliferone (DiFMU). Understanding the underlying principles of its pKa and fluorescence is paramount for accurate data interpretation and robust assay design.
Core Principles: The Significance of pKa in Fluorescence-Based Assays
In enzymatic assays utilizing fluorogenic substrates like this compound, the reaction product's fluorescence is highly dependent on its ionization state, which is governed by the solution's pH and the molecule's pKa. The pKa is the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms of the fluorophore are present in equal concentrations. For optimal signal detection, the assay pH should be significantly above the pKa of the fluorescent product to ensure the predominance of the highly fluorescent anionic species.
The enzymatic hydrolysis of this compound by a phosphatase cleaves the phosphate group, yielding the fluorescent product DiFMU. The key advantage of this compound lies in the significantly lower pKa of DiFMU compared to its traditional counterpart, 4-methylumbelliferone (4-MU), the product of MUP hydrolysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its hydrolysis product, DiFMU, providing a clear comparison with the conventional substrate MUP.
| Parameter | 6,8-difluoro-4-methylumbelliferone (DiFMU) | 4-methylumbelliferone (4-MU) | Reference |
| pKa | ~4.7 - 4.9 | ~7.8 - 7.9 | [1][2][3][4] |
| Optimal pH for Fluorescence | Neutral to acidic (pH > 5) | Alkaline (pH > 9) | [1][2] |
| Fluorescence Quantum Yield | 0.89 | 0.63 | [1] |
| Substrate & Product | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| This compound (Substrate) | - | Low fluorescence | [5] |
| DiFMU (Product) | ~358 | ~450 - 455 | [6][7][8] |
| MUP (Substrate) | - | - | |
| 4-MU (Product) | ~360 | ~450 | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.
Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate concentrations of this compound for use in enzyme assays.
Materials:
-
6,8-difluoro-4-methylumbelliferyl phosphate (this compound) solid[3][9]
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[2][3][6][9]
-
Appropriate assay buffer (e.g., Tris-HCl, HEPES, Sodium Acetate)[6][9]
Protocol:
-
To prepare a 10 mM stock solution, dissolve the this compound solid in high-quality, anhydrous DMSO or DMF.[2][3][6][9] For example, to prepare a 10 mM stock from 5 mg of this compound (MW: 292.13 g/mol ), dissolve it in 1.71 mL of DMSO.[3]
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2][5][9] The stock solution in DMSO is stable for at least two months when stored at -20°C.[9]
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final working concentration in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤1%) to avoid enzyme inhibition.
General Phosphatase Activity Assay
Objective: To measure the activity of a phosphatase enzyme using this compound as a substrate.
Materials:
-
This compound working solution
-
Phosphatase enzyme of interest
-
Assay buffer (pH optimized for the specific enzyme)
Protocol:
-
Design the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and experimental samples.
-
Add the appropriate volume of assay buffer to each well.
-
Add the phosphatase enzyme to the designated wells.
-
To initiate the reaction, add the this compound working solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~358 nm) and emission (~455 nm) wavelengths.[6][8]
-
Monitor the increase in fluorescence over time. For kinetic assays, record readings at regular intervals.
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot.
Michaelis-Menten Kinetics Assay
Objective: To determine the Michaelis-Menten constants (Km and Vmax) of a phosphatase for the this compound substrate.
Protocol:
-
Follow the general phosphatase activity assay protocol.
-
Vary the concentration of the this compound substrate across a range of concentrations (e.g., from 0.1 to 10 times the expected Km).
-
Keep the enzyme concentration constant and in the linear range of the assay.
-
Measure the initial reaction rates (initial velocity, V₀) for each substrate concentration.
-
Plot the initial velocity as a function of the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.[6]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Enzymatic hydrolysis of this compound and subsequent pH-dependent fluorescence.
Caption: General workflow for a phosphatase assay using this compound.
Caption: Comparison of pKa values and optimal assay pH ranges for DiFMU and 4-MU.
References
- 1. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound phosphatase assay [bio-protocol.org]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
The Discovery and Development of DiFMUP: A Technical Guide for Phosphatase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) has emerged as a highly sensitive and versatile fluorogenic substrate for the detection of phosphatase activity. Its development marked a significant advancement in the field, offering substantial improvements over traditional substrates like p-nitrophenyl phosphate (pNPP) and 4-methylumbelliferyl phosphate (MUP). This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of this compound, with a focus on providing researchers with the detailed information necessary to effectively utilize this powerful tool in their own work.
This compound is a fluorinated derivative of MUP and is widely used for the continuous detection of phosphatase activity.[1][2] Upon enzymatic hydrolysis by a phosphatase, the non-fluorescent this compound molecule is converted to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be monitored in real-time.[2] This property makes this compound particularly well-suited for high-throughput screening (HTS) applications aimed at identifying novel phosphatase inhibitors.[3]
Core Advantages of this compound
The primary advantages of this compound over its predecessors lie in the physicochemical properties of its fluorescent product, DiFMU.
-
Lower pKa for Enhanced Sensitivity at Physiological pH: The hydrolysis product of this compound, DiFMU, has a significantly lower pKa (~4.7) compared to 4-methylumbelliferone (pKa ≈ 7.8), the product of MUP hydrolysis.[4] This lower pKa means that DiFMU is maximally fluorescent at or near neutral pH, making this compound an excellent substrate for the continuous assay of phosphatases, including acid phosphatases, under physiologically relevant conditions.[2][4] In contrast, the fluorescence of the MUP product must be measured at an alkaline pH.[1]
-
Higher Fluorescence Quantum Yield: DiFMU exhibits a higher fluorescence quantum yield (0.89) compared to 4-methylumbelliferone (0.63).[1] This results in a brighter signal and increased sensitivity for both acid and alkaline phosphatase measurements.[1]
-
Improved Photostability: The fluorination of the umbelliferone core in DiFMU reduces its susceptibility to photobleaching without significantly altering its excitation and emission maxima.[1]
-
High Sensitivity: Assays utilizing this compound are typically one to two orders of magnitude more sensitive than absorbance-based assays using substrates like pNPP.[3][5] This high sensitivity allows for the use of significantly lower enzyme concentrations, which is a major advantage when working with rare or difficult-to-purify enzymes.[3] For instance, this compound has been shown to be about 100 times more sensitive than MUP for the detection of prostatic acid phosphatase at pH 5.5.
Quantitative Data and Performance Metrics
The following tables summarize key quantitative data for this compound and its hydrolysis product, DiFMU, providing a basis for experimental design and comparison with other common phosphatase substrates.
| Parameter | 6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | 4-Methylumbelliferyl phosphate (MUP) | 4-Methylumbelliferone (4-MU) | p-Nitrophenyl phosphate (pNPP) |
| Excitation Max (nm) | ~358 | ~358 | ~360 | ~360 | N/A (Absorbance) |
| Emission Max (nm) | N/A | ~450-455 | N/A | ~445-450 | N/A (Absorbance at 405 nm) |
| Fluorescence Quantum Yield | N/A | 0.89[1] | N/A | 0.63[1] | N/A |
| pKa of Hydrolysis Product | N/A | ~4.7[4] | N/A | ~7.8[1] | N/A |
| Molecular Weight ( g/mol ) | 292.13 | 194.14 | 254.15 | 176.17 | 183.04 |
Table 1: Spectral and Physicochemical Properties of this compound and Other Common Phosphatase Substrates.
| Phosphatase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Protein Phosphatase 5 (PP5) | 141 ± 10.7[6] | N/A | N/A |
| Alkaline Phosphatase (pH 6.5) | 0.2 (approx.)[3] | N/A | N/A |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 9 ± 2[7] | 41 ± 2[7] | 4.56 x 106 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound-based assays. Below are representative protocols for general phosphatase activity, specifically for protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases.
General Protocol for Phosphatase Activity Assay
This protocol can be adapted for various phosphatases by optimizing the buffer composition and pH.
1. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.[2] Store in small aliquots at -20°C or -80°C, protected from light.[3]
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the phosphatase being studied. A common buffer for PTPs is Bis-Tris (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 0.5 mM EDTA).[5] For serine/threonine phosphatases, a buffer such as MOPS (e.g., 100 mM MOPS, pH 7.0, 0.1 mM EDTA, 0.1% v/v 2-mercaptoethanol, 0.1 mg/ml BSA) can be used.[6]
-
Enzyme Solution: Dilute the phosphatase to the desired working concentration in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar or even picomolar range for this compound assays.[5][8]
-
This compound Working Solution: Just prior to the assay, dilute the this compound stock solution in the assay buffer to the desired final concentration. A common starting concentration is 100 µM.[3]
2. Assay Procedure (96- or 384-well plate format):
-
Add the desired volume of assay buffer to each well.
-
Add the test compounds (e.g., potential inhibitors) or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the diluted enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader with excitation at approximately 360 nm and emission at approximately 460 nm.[5] Data can be collected in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.
High-Throughput Screening (HTS) Protocol for PTP Inhibitors
This protocol is adapted from a published HTS assay for the protein tyrosine phosphatase LYP (PTPN22).[3]
Final Assay Conditions:
-
Buffer: 150 mM Bis-Tris, pH 6.0, with ionic strength adjusted to 150 mM.[3]
-
Additives: 0.33% PEG, 1.67 mM DTT.[3]
-
Enzyme: 2.5 nM GST-LYP (catalytic domain).[3]
-
Substrate: 50 µM this compound.[3]
-
Final Reaction Volume: 40 µL.[3]
-
Test Compound Concentration: 2 µM.[3]
-
Final DMSO Concentration: 0.6%.[3]
Procedure:
-
To a 384-well black plate, add 20 µL of assay buffer to columns 1 and 2 (controls).
-
Add a known inhibitor (e.g., vanadate) to control wells.
-
Dispense 60 nL of 2 mM compound in 100% DMSO to the test wells.
-
Add 60 nL of 100% DMSO to control wells.
-
Add 20 µL of enzyme buffer (no enzyme) to column 1.
-
Add 20 µL of the LYP working solution to all other wells.
-
Initiate the reaction by adding 20 µL of the this compound working solution to all wells.
-
Incubate the plates in the dark for 40 minutes at room temperature.
-
Shake the plate for 30 seconds and measure the fluorescence (Excitation: 360 nm, Emission: 465 nm).[3]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
References
- 1. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yhtsenglab.org [yhtsenglab.org]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Protein Phosphatase Activity: An In-depth Technical Guide to Using DiFMUP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible protein phosphorylation, orchestrated by the opposing actions of protein kinases and phosphatases, is a fundamental regulatory mechanism governing a vast array of cellular processes.[1][2] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making these enzymes attractive targets for therapeutic intervention.[3][4] The development of robust and sensitive assays to measure phosphatase activity is therefore crucial for basic research and drug discovery.
This technical guide provides a comprehensive overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a highly sensitive and versatile fluorogenic substrate for the continuous monitoring of protein phosphatase activity.[5][6] We will delve into the core principles of the this compound assay, provide detailed experimental protocols for various applications, present key quantitative data for several common phosphatases, and illustrate the involvement of these enzymes in critical signaling pathways.
The this compound Fluorogenic Substrate: Mechanism of Action
This compound is a non-fluorescent molecule that, upon enzymatic dephosphorylation, yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[5] The key advantage of this compound lies in the low pKa (~4.7) of its fluorescent product, which allows for continuous monitoring of phosphatase activity under a wide range of pH conditions, including acidic, neutral, and alkaline environments.[7][8] This is a significant improvement over older fluorogenic substrates like 4-methylumbelliferyl phosphate (MUP), whose fluorescent product requires an alkaline pH for optimal signal, precluding its use in continuous assays at physiological pH.[8]
The enzymatic reaction can be monitored in real-time by measuring the increase in fluorescence intensity over time. The excitation and emission maxima of the DiFMU product are approximately 358 nm and 455 nm, respectively.[9]
Quantitative Data: Kinetic Parameters of Phosphatases with this compound
The following tables summarize key kinetic parameters for several common protein phosphatases obtained using the this compound assay. This data is essential for experimental design, including determining appropriate enzyme and substrate concentrations.
Table 1: Michaelis-Menten Constants (Km) for Various Phosphatases with this compound
| Phosphatase | Km (µM) | Source(s) |
| PHPT1 | 220 ± 30 | [10] |
| PTP1B | 9 ± 2 | [11] |
| PP5 | 141 ± 10.7 | [4] |
| hCDC14A | Not explicitly stated, but competitive inhibition was observed | [12] |
| hCDC14B | Not explicitly stated, but competitive inhibition was observed | [12] |
Table 2: Catalytic Constants (kcat) for Various Phosphatases with this compound
| Phosphatase | kcat (s-1) | Source(s) |
| PHPT1 | 0.39 ± 0.02 | [10] |
| PTP1B | 41 ± 2 | [11] |
Table 3: IC50 Values of Common Phosphatase Inhibitors Determined with the this compound Assay
| Phosphatase | Inhibitor | IC50 | Source(s) | |---|---|---| | PHPT1 | ZnCl2 | 500 ± 20 µM (one site), 25 ± 1 and 490 ± 20 µM (two sites) |[10] | | PHPT1 | CuCl2 | 500 ± 20 µM |[10] | | hCDC14A | Compound 9 | 10.4 ± 0.6 µM |[12] | | hCDC14B | Compound 9 | 11.2 ± 0.6 µM |[12] | | PP5 | Microcystin-LR | ~2 nM |[4] | | PP5 | Okadaic Acid | ~1 nM |[4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for utilizing this compound in various experimental settings.
General Protocol for Measuring Phosphatase Activity
This protocol can be adapted for the routine measurement of purified phosphatase activity.
Materials:
-
Purified phosphatase of interest
-
This compound stock solution (e.g., 10 mM in DMSO or water)[8][13]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 1 mM EDTA, 100 µg/ml fatty acid-free BSA; or 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 0.5 mM EDTA, with a reducing agent like DTT and a detergent like Tween-20)[13][14]
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentration of this compound working solution by diluting the stock solution in Assay Buffer. Prepare a dilution series of the phosphatase in Assay Buffer.
-
Assay Setup: To the microplate wells, add the diluted phosphatase. Include a no-enzyme control (Assay Buffer only) to determine background fluorescence.
-
Initiate Reaction: Start the reaction by adding the this compound working solution to each well. The final volume and concentrations should be optimized for the specific enzyme and experimental goals.
-
Incubate and Measure: Incubate the plate at the desired temperature (e.g., room temperature or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of DiFMU production can be calculated using a standard curve of known DiFMU concentrations.
High-Throughput Screening (HTS) Protocol for Phosphatase Inhibitors
This protocol is designed for screening large compound libraries to identify potential phosphatase inhibitors.
Materials:
-
As per the General Protocol
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., sodium orthovanadate for PTPs)
-
Automated liquid handling systems (recommended for HTS)
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well microplate. Also include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add the diluted phosphatase solution to all wells except the no-enzyme control wells.
-
Pre-incubation (Optional): Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the this compound working solution to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate for a fixed time (e.g., 30-60 minutes) at the optimal temperature. Measure the end-point fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Protocol for Determining IC50 Values of Inhibitors
This protocol is used to quantify the potency of hit compounds identified from an HTS campaign.
Materials:
-
As per the General Protocol
-
Hit compound(s) for which to determine the IC50
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Assay Setup: In a microplate, add the diluted phosphatase to wells containing the different inhibitor concentrations. Include a no-inhibitor control (DMSO) and a no-enzyme control.
-
Reaction Initiation: Add the this compound working solution (typically at a concentration close to the Km of the phosphatase) to all wells.
-
Incubation and Measurement: Incubate and measure the reaction kinetics as described in the General Protocol.
-
Data Analysis: Calculate the initial velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.[13][15]
Signaling Pathways and Visualization
Protein phosphatases are critical regulators of numerous signaling pathways. The ability to accurately measure their activity with this compound provides a powerful tool to dissect these complex networks. Below are examples of key signaling pathways regulated by phosphatases that can be assayed using this compound, along with their corresponding Graphviz diagrams.
PTP1B in Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][16] It dephosphorylates the activated insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects.[17][18]
SHP2 in the Ras/MAPK Pathway
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that, in contrast to many other PTPs, generally plays a positive role in signal transduction.[19][20] It is a crucial component of the Ras-MAPK pathway, which is activated by various growth factors and cytokines and regulates cell proliferation, differentiation, and survival.[21][22]
PP2A in Cell Cycle Regulation
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that exists as a heterotrimeric complex with diverse regulatory subunits, allowing it to target a wide range of substrates.[2][23] PP2A plays a crucial role in regulating multiple stages of the cell cycle, including entry into and exit from mitosis.[24][25]
Troubleshooting and Data Interpretation
Common Issues and Solutions:
-
High Background Fluorescence:
-
Cause: Spontaneous hydrolysis of this compound, or contamination of buffers or enzyme preparations.
-
Solution: Prepare this compound solutions fresh daily.[26] Use high-purity water and reagents. Ensure enzyme preparations are free of contaminating phosphatases. Run a no-enzyme control to quantify and subtract background.
-
-
Low Signal or No Activity:
-
Cause: Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or presence of an inhibitor.
-
Solution: Verify enzyme activity with a positive control. Optimize buffer components and pH for the specific phosphatase.[13] Ensure no inhibitory compounds are present in the reaction mixture.
-
-
Assay Interference from Compounds (in HTS):
-
Cause: Autofluorescence of test compounds or quenching of the DiFMU fluorescence.
-
Solution: Perform a pre-read of the plate after compound and enzyme addition but before adding this compound to measure compound autofluorescence.[13] Hits that are colored or have known fluorescent properties should be further validated using orthogonal assays.
-
Data Interpretation:
-
Initial Velocity (V₀): The initial, linear phase of the reaction provides the most accurate measure of enzyme activity. It is crucial to determine V₀ before substrate depletion or product inhibition becomes significant.
-
Michaelis-Menten Kinetics: Plotting V₀ against a range of this compound concentrations allows for the determination of Km and Vmax by fitting the data to the Michaelis-Menten equation. This is essential for understanding the enzyme's affinity for the substrate and its maximum catalytic rate.
-
IC50 Determination: A dose-response curve is necessary to accurately determine the potency of an inhibitor. The IC50 value is the concentration of inhibitor that reduces enzyme activity by 50%. It is important to note that the IC50 value can be influenced by the substrate concentration.
Conclusion
This compound is a powerful and versatile tool for the study of protein phosphatases. Its superior fluorescent properties, suitability for continuous assays across a wide pH range, and high sensitivity make it an invaluable substrate for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the data interpretation guidelines presented in this guide, scientists can effectively utilize the this compound assay to advance our understanding of phosphatase biology and accelerate the discovery of novel therapeutics targeting this important class of enzymes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. anygenes.com [anygenes.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Regulation of the Cell Cycle by Protein Phosphatase 2A in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
The Application of DiFMUP in Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive and versatile fluorogenic substrate widely utilized in biomedical research for the detection and characterization of a broad range of phosphatases.[1][2] Its superior chemical and spectral properties offer significant advantages over traditional phosphatase substrates, making it an indispensable tool in academic and industrial research, particularly in the fields of enzymology, drug discovery, and diagnostics. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and quantitative data to facilitate its effective implementation in the laboratory.
Core Principles and Mechanism of Action
This compound is a fluorinated derivative of 4-methylumbelliferyl phosphate (MUP).[3] The core of its utility lies in a straightforward enzymatic reaction. In its phosphorylated state, this compound is a non-fluorescent molecule. However, in the presence of a phosphatase, the phosphate group is hydrolyzed, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[4] This reaction allows for the continuous monitoring of phosphatase activity in real-time.[1]
The key advantages of this compound over its predecessor, MUP, stem from the fluorination of the umbelliferone core. This modification results in a lower pKa of the fluorescent product (4.9 for DiFMU vs. 7.8 for 4-methylumbelliferone), making this compound a superior substrate for assaying acid phosphatases in acidic environments.[5][6] Furthermore, DiFMU exhibits a higher fluorescence quantum yield (0.89 vs. 0.63), which translates to greater sensitivity in both acidic and alkaline phosphatase assays.[5] The fluorination also enhances the photostability of the resulting fluorophore.[5]
Caption: Enzymatic conversion of this compound to fluorescent DiFMU by a phosphatase.
Key Applications in Biomedical Research
Enzyme Activity and Kinetics Studies
This compound is extensively used to determine the kinetic parameters of various phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and acid/alkaline phosphatases.[7][8][9] By measuring the initial reaction rates at varying substrate concentrations, researchers can determine key kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat).[7]
High-Throughput Screening (HTS) for Drug Discovery
The robust and sensitive nature of the this compound assay makes it ideal for high-throughput screening of small molecule libraries to identify novel phosphatase inhibitors or activators.[4][10][11] Phosphatases are critical regulators of numerous cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders.[11][12] The discovery of selective phosphatase modulators is a significant focus of modern drug development.[12]
Characterization of Phosphatase Inhibitors
Once potential inhibitors are identified, this compound-based assays are employed to determine their potency (IC50 values) and mechanism of action.[13] The continuous nature of the assay allows for detailed kinetic studies to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its use in various phosphatase assays, compiled from multiple sources.
| Parameter | Value | Enzyme/Condition | Source |
| Excitation Maximum | ~358 nm | pH 9.0 | [3][14] |
| Emission Maximum | ~450-455 nm | pH 9.0 | [2][3][14] |
| Molecular Weight | 292.13 g/mol | [3] | |
| pKa of DiFMU | 4.9 | [5] | |
| Fluorescence Quantum Yield of DiFMU | 0.89 | [5] | |
| Km for PTP1B | 100 µM | [1] | |
| Km for STEP46 | 1.8 ± 0.04 µM | [13] | |
| Km for PTP1B | 25 µM | [13] | |
| Typical this compound Concentration for HTS | 10 µM - 100 µM | Varies with enzyme | [10][11] |
| Typical Enzyme Concentration for HTS | ≤0.5 nM - 2.5 nM | For PTPs | [10][15] |
Experimental Protocols
General Protocol for Phosphatase Activity Assay
This protocol provides a basic framework for measuring phosphatase activity using this compound. It can be adapted for various phosphatases and experimental formats (e.g., cuvettes, microplates).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100)[11]
-
Purified phosphatase enzyme
-
96-well or 384-well black, flat-bottom plates[11]
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm[10]
Procedure:
-
Prepare a working solution of this compound in assay buffer at the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare dilutions of the phosphatase enzyme in assay buffer.
-
Add 50 µL of the this compound working solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) in kinetic mode.[15]
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve.
Caption: General workflow for a this compound-based phosphatase activity assay.
Protocol for Michaelis-Menten Kinetics
This protocol is designed to determine the Km and Vmax of a phosphatase.
Materials:
-
Same as the general protocol.
Procedure:
-
Prepare a series of this compound working solutions at various concentrations (e.g., 0.1x to 10x the expected Km).
-
Prepare a fixed concentration of the phosphatase enzyme.
-
For each this compound concentration, initiate the reaction by adding the enzyme.
-
Measure the initial reaction rate (V₀) for each substrate concentration as described in the general protocol.
-
Plot the initial velocity (V₀) against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[7]
High-Throughput Screening Protocol for Inhibitors
This protocol is optimized for screening a library of compounds for phosphatase inhibitory activity.
Materials:
-
Same as the general protocol.
-
Compound library dissolved in DMSO.
-
Positive control (known inhibitor).
-
Negative control (DMSO vehicle).
Procedure:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.[11] Also include wells with the positive and negative controls.
-
Add the phosphatase enzyme solution to all wells except for the no-enzyme control wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.[11][16]
-
Initiate the enzymatic reaction by adding the this compound substrate solution. The final concentration of this compound should ideally be at or near the Km for the enzyme.[13]
-
Incubate the plate for a fixed period (e.g., 30-60 minutes) at room temperature.[10]
-
Measure the end-point fluorescence intensity.
-
Calculate the percent inhibition for each compound relative to the controls.
Caption: Workflow for a this compound-based high-throughput screening assay for inhibitors.
Signaling Pathway Context: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a major therapeutic target for type 2 diabetes and obesity. This compound is frequently used to screen for PTP1B inhibitors.[1][9]
Caption: Simplified insulin signaling pathway showing the role of PTP1B and its inhibition.
Conclusion
This compound has established itself as a cornerstone fluorogenic substrate in biomedical research. Its exceptional sensitivity, versatility across a wide pH range, and suitability for high-throughput applications have made it an invaluable tool for studying phosphatase enzymology and for the discovery of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the full potential of this compound in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Enzyme Probes and Enzyme Substrates | Tocris Bioscience [tocris.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. This compound phosphatase assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) | MDPI [mdpi.com]
- 14. Spectrum [this compound (pH 9.0)] | AAT Bioquest [aatbio.com]
- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
DiFMUP as a Fluorogenic Substrate for Protein Tyrosine Phosphatases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a widely used fluorogenic substrate for the characterization of protein tyrosine phosphatases (PTPs) and the high-throughput screening of PTP inhibitors.
Introduction: The Advantages of a Fluorogenic Approach
6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) is a sensitive fluorogenic substrate used for the continuous detection of phosphatase activity.[1] Its utility in studying protein tyrosine phosphatases (PTPs) stems from its ability to be hydrolyzed by these enzymes into a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[1][2] This reaction provides a direct and real-time measure of enzyme activity.
Key advantages of using this compound in PTP assays include:
-
High Sensitivity : Assays using this compound are typically one to two orders of magnitude more sensitive than absorbance-based assays, requiring significantly less enzyme (low nanomolar or even subnanomolar concentrations).[3]
-
Continuous Monitoring : The production of the fluorescent DiFMU can be monitored continuously (kinetic mode), allowing for more accurate determination of initial reaction velocities.[3][4]
-
Broad Applicability : While initially used for serine/threonine phosphatases, this compound has been validated as an effective substrate for a wide range of PTPs.
-
High-Throughput Screening (HTS) Compatibility : The simplicity and sensitivity of the this compound assay make it highly suitable for miniaturization in 384-well or 1536-well formats for HTS campaigns.[3][5]
Mechanism of Action
The core of the this compound assay is an enzymatic reaction where the non-fluorescent this compound is dephosphorylated by a PTP. This cleavage releases the phosphate group and the highly fluorescent product, DiFMU. The fluorescence intensity of DiFMU, which can be measured with excitation and emission maxima of approximately 358 nm and 455 nm respectively, is directly proportional to the amount of substrate hydrolyzed and thus to the PTP's enzymatic activity.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Methodological & Application
Application Notes and Protocols for DiFMUP Phosphatase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a highly sensitive and continuous fluorogenic method used to measure the activity of a wide range of phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and acid or alkaline phosphatases.[1][2][3][4] This assay is particularly well-suited for high-throughput screening (HTS) in drug discovery for identifying phosphatase inhibitors.[1][5] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by a phosphatase to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[3][4] The fluorescence intensity of DiFMU is directly proportional to the phosphatase activity and can be easily measured using a microplate reader.
Principle of the Assay
The this compound substrate offers significant advantages over other fluorogenic substrates like 4-methylumbelliferyl phosphate (MUP). The hydrolysis product of this compound, DiFMU, has a low pKa of approximately 4.7, which allows for the continuous assay of phosphatases at neutral, alkaline, or moderately acidic pH without the need for a secondary step to adjust the pH.[4][6] This is a notable improvement over MUP, whose fluorescent product requires an alkaline pH for optimal signal, precluding its use in continuous assays at different pH optima.[4][6] The reaction product, DiFMU, has excitation and emission maxima of approximately 358 nm and 455 nm, respectively.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a this compound-based phosphatase assay.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
Preparation of DiFMUP Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive fluorogenic substrate widely used for the continuous detection of phosphatase activity.[1][2] Upon enzymatic cleavage by phosphatases, this compound is hydrolyzed to the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which exhibits strong fluorescence with excitation and emission maxima at approximately 358 nm and 450-455 nm, respectively.[3][4][5] The lower pKa of DiFMU compared to its non-fluorinated counterpart (4-methylumbelliferone) makes this compound an excellent substrate for assaying both acid and alkaline phosphatases.[6][7] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in enzymatic assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇F₂O₆P | [8][9] |
| Molecular Weight | 292.13 g/mol | [8][9] |
| Appearance | White to off-white solid | [8] |
| Excitation Maximum | ~358 nm | [2][4] |
| Emission Maximum | ~450-455 nm | [3][5] |
| Purity | ≥95% | [9] |
Preparation of this compound Stock Solution
The following protocol outlines the recommended procedure for preparing a this compound stock solution. The most common solvent for preparing a concentrated stock solution is dimethyl sulfoxide (DMSO).[3][8]
Materials
-
6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol
-
Equilibration: Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. This should be done in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. A common stock concentration is 10 mM.[1][3][10] Sonication may be recommended to aid dissolution.[8]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Storage: Store the aliquoted stock solution at -20°C or -80°C, protected from light.[1][7][9]
Stock Solution Concentration and Volume Calculation
The following table provides the volume of DMSO required to prepare different concentrations of this compound stock solutions.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 10 mM | 5 mg | 1.71 mL |
| 10 mM | 10 mg | 3.42 mL |
| 30 mg/mL | 30 mg | 1.0 mL |
| 100 mM | 29.21 mg | 1.0 mL |
Calculations are based on a molecular weight of 292.13 g/mol .
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Stability | Reference |
| Solid Powder | 3 years at -20°C | [8] |
| In DMSO | 1 year at -80°C | [8] |
| In DMSO | 6 months at -80°C | [1] |
| In DMSO | 1 month at -20°C | [1][11] |
| Aqueous Working Solution | Should be made fresh daily | [6] |
Note: this compound can spontaneously hydrolyze in aqueous solutions. Therefore, it is recommended to prepare aqueous working solutions fresh for each experiment.[6]
Experimental Workflow: From Powder to Working Solution
The following diagram illustrates the general workflow for preparing a this compound stock solution and subsequently diluting it to a working concentration for use in a phosphatase assay.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Context: Phosphatase Activity Detection
This compound is utilized to measure the activity of phosphatases, which are enzymes that remove phosphate groups from their substrates. This process, known as dephosphorylation, is a fundamental mechanism in cellular signaling.
Caption: Principle of phosphatase activity detection using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6,8-DIFLUORO-4-METHYL-UMBELLIFERYL PHOSPHATE | 214491-43-7 [chemicalbook.com]
- 3. This compound phosphatase assay [bio-protocol.org]
- 4. This compound | AAT Bioquest | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 7. Invitrogen™ this compound (6,8-Difluoro-4-Methylumbelliferyl Phosphate) | Fisher Scientific [fishersci.ca]
- 8. This compound | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
DiFMUP Assay for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a robust and sensitive fluorescence-based method widely used for high-throughput screening (HTS) of phosphatase inhibitors.[1][2][3] Protein phosphatases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[3][4] Consequently, phosphatases have emerged as promising therapeutic targets.[5][6] The this compound assay provides a generic and reliable platform for identifying and characterizing modulators of phosphatase activity in a high-throughput format.[1][7]
This document provides detailed application notes and protocols for utilizing the this compound assay in HTS campaigns.
Principle of the this compound Assay
The this compound assay relies on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by a phosphatase. This reaction yields the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), and inorganic phosphate.[2][8] The fluorescence intensity of DiFMU, which can be measured at excitation and emission wavelengths of approximately 358 nm and 450 nm respectively, is directly proportional to the phosphatase activity.[4][9] A key advantage of this compound is that its fluorescent product, DiFMU, has a low pKa (~4.7), allowing for continuous measurement of phosphatase activity at acidic, neutral, or alkaline pH without the need for a stop solution to adjust the pH.[10][11]
Application in High-Throughput Screening
The this compound assay is well-suited for HTS due to its simplicity, sensitivity, and compatibility with automated liquid handling systems and microplate formats (e.g., 384- and 1536-well plates).[1][12] The assay can be used to screen large compound libraries to identify potential phosphatase inhibitors. Hits from the primary screen are typically confirmed and their potency determined through dose-response experiments to calculate the half-maximal inhibitory concentration (IC50).[2]
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant phosphatase of interest.
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (this compound) stock solution (e.g., 10 mM in DMSO).[11]
-
Assay Buffer: Buffer composition should be optimized for the specific phosphatase being studied. A common starting point is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[13] Note: Phosphate-containing buffers should be avoided.[10]
-
Test Compounds: Compound library dissolved in DMSO.
-
Control Inhibitor: A known inhibitor of the phosphatase for assay validation.
-
Microplates: Black, low-volume 384-well or 1536-well plates are recommended to minimize background fluorescence.[1]
-
Plate Reader: A fluorescence plate reader capable of excitation at ~360 nm and emission detection at ~460 nm.[4]
Assay Optimization
Before initiating an HTS campaign, it is crucial to optimize the assay conditions to ensure robust and reproducible results.
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate and a sufficient signal-to-background ratio (typically >10) within the desired incubation time. The enzyme concentration should be low enough to ensure that less than 10-15% of the substrate is consumed to maintain initial velocity conditions.[1]
-
Substrate (this compound) Concentration: Determine the Michaelis-Menten constant (Km) for this compound with the target phosphatase. For inhibitor screening, a this compound concentration at or near the Km value is often used.[13]
-
DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to determine the maximum tolerable concentration in the final assay volume (typically ≤1%).[1]
High-Throughput Screening Workflow
The following protocol is a general guideline for a primary HTS screen in a 384-well format.[1][2]
Protocol Steps:
-
Compound Dispensing: Transfer a small volume of test compounds and controls (e.g., 40-50 nL) to the wells of a 384-well plate.[1][2]
-
Test wells: Compound solution.
-
Negative control (0% inhibition): DMSO.
-
Positive control (100% inhibition): A known inhibitor or no enzyme.
-
-
Enzyme Addition: Add the optimized concentration of phosphatase solution to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-20 minutes) at room temperature to allow for compound-enzyme interaction.[1][2]
-
Reaction Initiation: Add the this compound substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, for the optimized reaction time (e.g., 20-30 minutes).[1][2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.[2][4]
Data Analysis
-
Percent Inhibition: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))
-
Hit Identification: Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[2]
-
IC50 Determination: For confirmed hits, perform dose-response experiments with serial dilutions of the compound to determine the IC50 value by fitting the data to a four-parameter logistic equation.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay with various phosphatases, as reported in the literature.
| Phosphatase | This compound Km (µM) | Reference |
| STEP46 | 1.8 ± 0.04 | [13] |
| PTP1B | 25 | [13] |
| Generic PTP | 2.5 | [6] |
| Compound | Target Phosphatase | IC50 (µM) | Reference |
| Vanadate | Generic PTP | 0.46 | [6] |
| Compound A | Generic PTP | 4.8 | [6] |
| Assay Parameter | Typical Value/Range | Reference |
| HTS Plate Format | 384-well, 1536-well | [1] |
| Final DMSO Concentration | < 1% | [1] |
| Hit Rate Threshold | 0.1 - 0.5% | [1] |
| Signal-to-Background Ratio | > 50 | [13] |
Troubleshooting and Considerations
-
Fluorescence Interference: Test compounds may exhibit autofluorescence or cause fluorescence quenching. A pre-read of the assay plate after compound and enzyme addition but before substrate addition can help identify interfering compounds.[14] Using a red-shifted substrate like O-methyl-fluorescein phosphate (OMFP) can sometimes mitigate this issue.[14]
-
Assay Linearity: Ensure the enzymatic reaction is in the linear range by optimizing enzyme concentration and incubation time to avoid substrate depletion.[1][14]
-
False Positives: Hits from the primary screen should be validated through secondary assays, such as orthogonal assays using different substrates or detection methods, to eliminate false positives.
Conclusion
The this compound assay is a powerful and versatile tool for high-throughput screening of phosphatase inhibitors. Its sensitivity, simplicity, and adaptability make it a valuable method in academic research and drug discovery for identifying novel therapeutics targeting phosphatases. Careful assay optimization and validation are critical for the successful implementation of this assay in HTS campaigns.
References
- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
DiFMUP Assay: Application Notes and Protocols for Phosphatase Activity Measurement
Introduction
The 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a highly sensitive and continuous fluorogenic method for detecting phosphatase activity.[1] this compound, a fluorinated derivative of 4-methylumbelliferyl phosphate (MUP), serves as a substrate for a wide range of phosphatases, including acid phosphatases, alkaline phosphatases, and protein tyrosine phosphatases.[2][3][4] Upon enzymatic dephosphorylation, this compound is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which exhibits excitation and emission maxima at approximately 358 nm and 455 nm, respectively.[5]
A key advantage of this compound over its predecessor, MUP, is the lower pKa of its fluorescent product (DiFMU), making it an excellent substrate for continuous assays of acid phosphatases at low pH.[1][6] This characteristic, combined with its high fluorescence quantum yield, enhances the sensitivity of both acid and alkaline phosphatase measurements.[2] The fluorination also reduces photobleaching, contributing to the robustness of the assay.[2]
This document provides detailed application notes and protocols for utilizing the this compound assay, intended for researchers, scientists, and drug development professionals.
I. Principle of the this compound Assay
The this compound assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by a phosphatase. The removal of the phosphate group from this compound generates the fluorescent molecule DiFMU. The rate of fluorescence increase is directly proportional to the phosphatase activity.
Caption: Enzymatic conversion of this compound to fluorescent DiFMU.
II. Reagent Preparation
A. This compound Stock Solution
This compound is typically supplied as a solid and should be dissolved in an appropriate solvent to prepare a concentrated stock solution.
| Reagent | Solvent | Concentration | Storage |
| This compound | DMSO or DMF | 1-10 mM | -20°C, protected from light |
Note: this compound can spontaneously hydrolyze in aqueous solutions; therefore, it is recommended to prepare fresh working solutions from the stock just prior to use.[2] The stock solution in DMSO or DMF is generally stable for at least a month when stored at -20°C.[6]
B. Assay Buffers
The optimal assay buffer composition depends on the specific phosphatase being investigated. It is crucial to use phosphate-free buffers to avoid inhibition of the enzyme. Below are representative buffer compositions for different classes of phosphatases.
Table 1: Assay Buffer Compositions for Various Phosphatases
| Phosphatase Type | Buffer Component | Concentration | pH | Other Additives | Reference |
| Acid Phosphatase | 50 mM HEPES | - | 7.0 | 1 mM EDTA, 100 µg/ml fatty acid-free BSA | [7] |
| Alkaline Phosphatase | 50 mM Tris | - | 8.0 | 0.1% BSA | [2] |
| Protein Tyrosine Phosphatase (PTP) | 50 mM Bis-Tris | - | 6.0 | 50 mM NaCl, 0.5 mM EDTA | [8] |
| Protein Histidine Phosphatase (PHPT1) | 50 mM HEPES | - | 8.0 | 10 mM NaCl, 0.01% Brij 35 | [9] |
Note: The inclusion of additives such as salts (e.g., NaCl) can help maintain constant ionic strength, while detergents (e.g., Tween-20, Brij 35) can minimize enzyme aggregation and nonspecific binding.[9] For PTPs, a reducing agent like Dithiothreitol (DTT) is often included to maintain the catalytic cysteine in its active, reduced state.[8]
III. Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Assays are typically performed in black, flat-bottom 96- or 384-well microplates to minimize background fluorescence and light scattering.
A. General Phosphatase Activity Assay
This protocol provides a basic framework for measuring phosphatase activity.
Caption: General workflow for a this compound-based phosphatase assay.
Procedure:
-
Prepare Reagents: Prepare the appropriate assay buffer, enzyme dilutions, and this compound working solution as described in Section II. The final concentration of this compound in the assay typically ranges from 10 µM to 100 µM.
-
Enzyme Addition: To the wells of a microplate, add the diluted enzyme solution. Include a "no-enzyme" control containing only the assay buffer to determine the background fluorescence.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound working solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., room temperature or 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single endpoint using a microplate reader with excitation at ~358 nm and emission at ~455 nm.
B. Protocol for Inhibitor Screening
This protocol is designed for high-throughput screening (HTS) of potential phosphatase inhibitors.
Procedure:
-
Compound Plating: Add the test compounds (dissolved in DMSO) and control inhibitors to the wells of a microplate. Include DMSO-only wells as a "no inhibitor" control.
-
Enzyme Addition: Add the diluted enzyme solution to all wells except for the "no-enzyme" control wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.[10]
-
Reaction Initiation: Add the this compound working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at a fixed endpoint.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the "no inhibitor" and "no-enzyme" controls.
Table 2: Example Reagent Concentrations for Inhibitor Screening
| Reagent | Final Concentration |
| Test Compound | Varies (e.g., 10 µM) |
| Phosphatase | Varies (e.g., 1 nM PRL-3) |
| This compound | ~10 µM |
| DMSO | <1% |
IV. Data Analysis and Interpretation
The phosphatase activity is determined by the rate of increase in fluorescence over time. For inhibitor screening, the percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescenceinhibitor - Fluorescencebackground) / (Fluorescenceno inhibitor - Fluorescencebackground)] x 100
Where:
-
Fluorescenceinhibitor is the fluorescence in the presence of the test compound.
-
Fluorescenceno inhibitor is the fluorescence in the absence of the test compound (DMSO control).
-
Fluorescencebackground is the fluorescence of the "no-enzyme" control.
For potent inhibitors, an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
V. Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Spontaneous hydrolysis of this compound | Prepare fresh this compound working solution. Protect from light. |
| Contaminated reagents or microplate | Use fresh, high-quality reagents and clean plates. | |
| Low Signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Suboptimal assay conditions (pH, temperature) | Optimize the assay buffer and incubation temperature for your specific enzyme. | |
| Inhibitory components in the assay | Ensure the buffer is phosphate-free. Check for other potential inhibitors. | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and proper technique. |
| Incomplete mixing | Gently mix the plate after adding reagents. |
The this compound assay is a versatile and highly sensitive tool for the continuous measurement of phosphatase activity. Its favorable spectral properties and suitability for use across a wide pH range make it an invaluable method for basic research, enzyme characterization, and high-throughput screening in drug discovery. By carefully optimizing the assay buffer and experimental conditions, researchers can obtain reliable and reproducible data on phosphatase kinetics and inhibition.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Calculating Enzyme Kinetics with DiFMUP Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a sensitive fluorogenic substrate widely used for the continuous assay of phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and alkaline phosphatases.[1][2] Upon enzymatic hydrolysis, this compound is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which has an excitation maximum at approximately 358 nm and an emission maximum at around 450 nm.[3][4] The key advantage of this compound lies in the low pKa of its fluorescent product (around 4.9), which allows for the continuous monitoring of enzyme activity at acidic to neutral pH, a condition where other substrates like 4-methylumbelliferyl phosphate (MUP) are less effective.[5] This property, combined with its high fluorescence quantum yield, makes this compound an ideal substrate for high-throughput screening (HTS) and detailed kinetic analysis of phosphatase activity.[1][6]
Data Presentation
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for various phosphatases with the this compound substrate. This data is essential for designing kinetic experiments and for comparing the catalytic efficiencies of different enzymes.
| Enzyme | Class | Km (µM) | Vmax (relative units or specific activity) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Protein Tyrosine Phosphatase | 15-20 | Not specified | [7] |
| PTPN1 | Protein Tyrosine Phosphatase | 24.3 | 12.1 (nmol/min/mg) | [7] |
| PTPN9 | Protein Tyrosine Phosphatase | 21.8 | 10.6 (nmol/min/mg) | [7] |
| PTPN11 (SHP2) | Protein Tyrosine Phosphatase | 26.2 | 9.8 (nmol/min/mg) | [7] |
| PTPRS | Protein Tyrosine Phosphatase | 19.4 | 11.5 (nmol/min/mg) | [7] |
| Protein Phosphatase 5 (PP5) | Serine/Threonine Phosphatase | 141 | Not specified | [8] |
| Protein Histidine Phosphatase 1 (PHPT1) | Protein Histidine Phosphatase | 220 | kcat = 0.39 s⁻¹ | [9] |
Signaling Pathway and Experimental Workflow
Enzymatic Reaction of this compound
The following diagram illustrates the enzymatic hydrolysis of the non-fluorescent this compound substrate by a phosphatase to yield the fluorescent product DiFMU.
Caption: Enzymatic hydrolysis of this compound by a phosphatase.
General Experimental Workflow for Enzyme Kinetics
This diagram outlines the key steps involved in a typical enzyme kinetics experiment using this compound.
Caption: Workflow for determining enzyme kinetics with this compound.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1 this compound Stock Solution (10 mM)
-
Bring a vial of this compound solid and a vial of anhydrous dimethyl sulfoxide (DMSO) to room temperature.[10]
-
Add the appropriate volume of DMSO to the this compound vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 292.13 g/mol ), add approximately 34.2 µL of DMSO.
-
Vortex thoroughly to ensure the substrate is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO is stable for at least two months when stored at -20°C.[9]
1.2 Assay Buffer
The optimal assay buffer will depend on the specific phosphatase being studied. A common starting point for many protein tyrosine phosphatases is:
-
50 mM Bis-Tris, pH 6.0[6]
-
50 mM NaCl[6]
-
0.5 mM EDTA[6]
-
(Optional) 0.005% (v/v) Tween-20 or 0.01% (v/v) Brij 35 to prevent enzyme aggregation.[6][9]
-
A reducing agent such as 1 mM Dithiothreitol (DTT) is often included for PTPs.[6]
For serine/threonine phosphatases like PP5, a buffer such as 100 mM MOPS, pH 7.0, with 0.1% (v/v) β-mercaptoethanol and 0.1 mg/ml BSA can be used.[8]
1.3 Enzyme Working Solution
-
Thaw the concentrated enzyme stock solution on ice.
-
On the day of the experiment, prepare a series of dilutions of the enzyme in the chosen assay buffer. The final enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course and that less than 10% of the substrate is consumed. For highly active enzymes with this compound, final concentrations in the low nanomolar or even picomolar range may be required.[6]
Protocol 2: Michaelis-Menten Kinetics Assay
This protocol is designed for a 96-well or 384-well microplate format and a fluorescence plate reader.
2.1 Assay Setup
-
Prepare a series of this compound dilutions from the 10 mM stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.
-
In a clear-bottom black microplate, add the assay buffer to each well.
-
Add the different concentrations of this compound to the wells.
-
Include control wells:
-
No-enzyme control: Assay buffer and the highest concentration of this compound, but no enzyme. This is to measure the background fluorescence and substrate auto-hydrolysis.
-
No-substrate control: Assay buffer and enzyme, but no this compound. This is to measure the intrinsic fluorescence of the enzyme preparation.
-
2.2 Reaction Initiation and Measurement
-
Equilibrate the microplate to the desired reaction temperature (e.g., 25°C, 30°C, or 37°C).
-
Initiate the enzymatic reaction by adding the enzyme working solution to each well.[9] It is recommended to use a multichannel pipette for simultaneous addition to minimize timing variability.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for a period of 15-60 minutes. Use an excitation wavelength of approximately 358 nm and an emission wavelength of about 450 nm.[11]
2.3 Data Analysis
-
For each this compound concentration, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of each progress curve. This is typically the slope of the initial, steepest part of the curve. The V₀ should be expressed in relative fluorescence units (RFU) per unit of time (e.g., RFU/min).
-
To convert V₀ from RFU/min to a molar concentration per unit of time (e.g., µM/min), a standard curve of the fluorescent product (DiFMU) is required.
-
Plot the calculated V₀ values against the corresponding this compound concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):
V₀ = (Vmax * [S]) / (Km + [S])
-
The software will provide the best-fit values for Vmax and Km.
Alternatively, the data can be linearized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Hanes-Woolf plot ([S]/V₀ vs. [S]), or Eadie-Hofstee plot (V₀ vs. V₀/[S]). However, non-linear regression is generally preferred as it provides a more accurate determination of the kinetic parameters by appropriately weighting the data points.
References
- 1. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. This compound phosphatase assay [bio-protocol.org]
Application Notes and Protocols for Measuring Phosphatase Activity in Cell Lysates Using DiFMUP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure phosphatase activity in cell lysates. This method is suitable for basic research, drug discovery, and inhibitor screening applications.
Introduction
Protein phosphatases are critical regulators of cellular signaling pathways, acting in opposition to protein kinases to control the phosphorylation state of key proteins. Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the accurate measurement of phosphatase activity in cellular contexts is essential for understanding disease mechanisms and for the development of novel therapeutics.
This compound is a highly sensitive and versatile fluorogenic substrate for the detection of a broad range of phosphatases, including acid and alkaline phosphatases.[1][2][3] Upon enzymatic cleavage of its phosphate group, this compound is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which has excitation and emission maxima of approximately 358 nm and 455 nm, respectively.[2][4] A key advantage of this compound is the low pKa of its fluorescent product (~4.9), which allows for continuous monitoring of phosphatase activity at acidic, neutral, or alkaline pH.[3][5] This makes it superior to older substrates like 4-methylumbelliferyl phosphate (MUP), whose fluorescent product requires a high pH for optimal signal.[5]
This document provides detailed protocols for preparing cell lysates, performing the this compound phosphatase assay, and analyzing the resulting data.
Data Presentation
Table 1: Spectral Properties of this compound and its Hydrolysis Product
| Compound | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| This compound | ~358 | Non-fluorescent | Substrate for a broad range of phosphatases. |
| DiFMU | ~358 | ~455 | Highly fluorescent product with a low pKa (~4.9).[5] |
Table 2: Example: Kinetic Parameters of a Protein Tyrosine Phosphatase with this compound
| Phosphatase | Km (µM) | Vmax (RFU/min) |
| PTP1B | 1.8 ± 0.04 | >50 (Signal to Background) |
Note: Kinetic parameters are dependent on the specific phosphatase, buffer conditions, and temperature. The above values are illustrative and should be determined empirically for each experimental system.
Table 3: Recommended Lysis Buffer Components for Phosphatase Assays
| Component | Concentration | Purpose |
| Tris-HCl or HEPES | 20-50 mM | Buffering agent to maintain pH. |
| NaCl | 100-150 mM | To maintain ionic strength. |
| EDTA/EGTA | 1-5 mM | Chelates divalent cations that can inhibit some phosphatases or activate certain proteases. |
| Non-ionic Detergent (e.g., Triton X-100, NP-40) | 0.1-1.0% (v/v) | To solubilize cellular membranes and proteins. |
| Protease Inhibitor Cocktail | 1X | To prevent protein degradation by proteases. |
| Phosphatase Inhibitor Cocktail (e.g., sodium fluoride, sodium orthovanadate) | Use with caution | Omit from lysis buffer when measuring total phosphatase activity. Can be used in control experiments to inhibit specific phosphatase families. |
Experimental Protocols
Part 1: Preparation of Cell Lysates
This protocol is a general guideline for preparing whole-cell lysates. Optimization may be required for specific cell types and experimental goals.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see Table 3 for a recommended formulation), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge, refrigerated
Procedure:
-
Grow cells to the desired confluency in culture plates.
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells. A general starting point is 100-500 µL for a 10 cm dish.
-
For adherent cells, use a cell scraper to gently scrape the cells off the plate in the presence of the Lysis Buffer. For suspension cells, resuspend the cell pellet in the Lysis Buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: this compound Phosphatase Activity Assay
This protocol is designed for a 96-well plate format, but can be adapted for other formats.
Materials:
-
Cell lysate (prepared in Part 1)
-
This compound stock solution (e.g., 10 mM in DMSO)[3]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, or another buffer suitable for the phosphatases of interest)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm[6]
Procedure:
-
Prepare a this compound working solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 100 µM.[7] Prepare this solution fresh before each experiment.
-
Determine optimal lysate concentration: To determine the linear range of the assay, perform a serial dilution of the cell lysate in Assay Buffer.
-
Set up the assay plate:
-
Blank wells: Add Assay Buffer only.
-
Sample wells: Add a fixed volume of diluted cell lysate to each well.
-
Control wells (optional): Include wells with lysate and a known phosphatase inhibitor to confirm that the measured activity is due to phosphatases.
-
-
Initiate the reaction: Add the this compound working solution to all wells to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.
-
Incubate the plate: Incubate the plate at a constant temperature (e.g., 37°C), protected from light.
-
Measure fluorescence: Measure the fluorescence intensity at multiple time points (kinetic assay) or at a single endpoint after a fixed incubation time. A kinetic assay is generally preferred as it provides information about the reaction rate.[8]
Part 3: Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Calculate Phosphatase Activity: For a kinetic assay, determine the rate of the reaction (V) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve. Phosphatase activity can be expressed as RFU/min/mg of protein.
-
Inhibitor Studies: To determine the potency of a phosphatase inhibitor, perform the assay with varying concentrations of the inhibitor. Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the this compound phosphatase assay in cell lysates.
Caption: Simplified EGFR signaling pathway showing the role of PTPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Activation of PTP1B/EGFR signaling and cytotoxicity during combined exposure to ambient electrophiles in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background fluorescence in DiFMUP assay
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) assays, with a specific focus on troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in a this compound assay?
High background fluorescence in a this compound assay can originate from several sources. The primary culprits include:
-
Spontaneous hydrolysis of this compound: this compound is known to be unstable in aqueous solutions and can hydrolyze spontaneously, leading to the release of the fluorescent product DiFMU without any enzymatic activity.[1]
-
Contaminated reagents: The this compound substrate itself may contain fluorescent impurities. Similarly, assay buffers or other reagents could be contaminated with fluorescent compounds.
-
Autofluorescence of test compounds: When screening compound libraries, the compounds themselves may fluoresce at the excitation and emission wavelengths used for DiFMU detection.[2]
-
Contaminating phosphatase activity: The enzyme preparation may be contaminated with other phosphatases that can act on this compound.
-
Sub-optimal assay conditions: Inappropriate buffer pH, ionic strength, or the presence of certain additives can increase non-enzymatic hydrolysis of the substrate.
Q2: My "no-enzyme" control wells show high fluorescence. How can I troubleshoot this?
High fluorescence in the "no-enzyme" control is a clear indicator of non-enzymatic signal generation. Here’s a step-by-step approach to identify and resolve the issue:
-
Substrate Quality and Preparation:
-
Use fresh this compound solutions: this compound should be stored as a solid and stock solutions prepared fresh for each experiment.[1] Aliquot and store stock solutions at -20°C or -80°C for short-term storage.[3][4]
-
Check for substrate purity: If possible, test a new batch of this compound to rule out contamination of the substrate stock.
-
-
Buffer and Reagent Purity:
-
Test individual components: To identify the source of contamination, measure the fluorescence of each buffer component individually.
-
Use high-purity reagents: Ensure all buffer components are of high purity and solutions are prepared with high-quality water (e.g., Milli-Q).
-
-
Plate and Labware:
Q3: How can I minimize the impact of autofluorescent compounds in my screening assay?
Compound interference is a common challenge in high-throughput screening (HTS).[2] Here are several strategies to mitigate this issue:
-
Pre-read the plate: Before adding the this compound substrate, perform a fluorescence reading of the plate containing the enzyme and test compounds. This will identify any autofluorescent compounds.[2]
-
Increase the signal-to-background ratio: By optimizing the assay to generate a stronger signal from the enzymatic reaction, the relative contribution of compound autofluorescence can be reduced. This can be achieved by increasing the enzyme concentration or extending the reaction time, while ensuring the reaction remains in the linear range.[2][7]
-
Use a different fluorogenic substrate: If compound interference is persistent, consider using a substrate with red-shifted excitation and emission wavelengths, such as O-methyl-fluorescein phosphate (OMFP), which is less prone to interference.[2]
-
Confirm hits with an orthogonal assay: Positive hits should be confirmed using a different assay format, such as an absorbance-based assay with a substrate like p-nitrophenylphosphate (pNPP).[2]
Q4: What are the optimal buffer conditions for a this compound assay?
The optimal buffer conditions can vary depending on the specific phosphatase being studied. However, some general guidelines apply:
-
pH: Most protein tyrosine phosphatases (PTPs) exhibit optimal activity at a pH between 5.5 and 6.5.[2][7] A commonly used buffer is Bis-Tris at pH 6.0.[2][5][7]
-
Ionic Strength: The ionic strength of the buffer can influence enzyme activity. It is often adjusted with NaCl.[7]
-
Additives: Detergents like Tween-20 or PEG may be included to prevent protein aggregation and improve assay performance.[7] Reducing agents such as DTT are often necessary for PTPs.[7]
It is recommended to perform a buffer optimization matrix to determine the ideal conditions for your specific enzyme.[7]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High background in all wells | Spontaneous this compound hydrolysis | Prepare this compound solutions fresh before use.[1] Store stock solutions appropriately.[3][4] |
| Contaminated this compound or reagents | Test a new batch of this compound. Measure the fluorescence of individual buffer components. | |
| High background in "no-enzyme" control | Autofluorescence of test compounds | Pre-read the plate before adding substrate.[2] Increase the signal-to-background ratio.[2][7] |
| Non-enzymatic hydrolysis | Optimize buffer pH and composition.[2][7] | |
| Inconsistent results | Substrate degradation | Ensure consistent timing between this compound solution preparation and use. |
| Pipetting errors | Use calibrated pipettes and proper technique. | |
| Temperature fluctuations | Maintain a constant temperature during the assay incubation. | |
| Low signal-to-noise ratio | Suboptimal enzyme concentration | Determine the optimal enzyme concentration to ensure a linear reaction rate.[2] |
| Incorrect reader settings | Use appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.[2] Optimize the gain setting. | |
| Substrate concentration too low | Use a this compound concentration around the Km value for the enzyme. |
Key Experimental Protocols
Protocol: Determining Optimal Enzyme Concentration
-
Prepare a serial dilution of the enzyme in the optimized assay buffer.
-
Add the enzyme dilutions to the wells of a 384-well black microplate. Include wells with buffer only as a "no-enzyme" control.
-
Initiate the reaction by adding a fixed, saturating concentration of this compound (e.g., 100 µM) to all wells.
-
Monitor the fluorescence kinetically over a set period (e.g., 30 minutes) using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.
-
Select an enzyme concentration that results in a robust linear increase in fluorescence over the desired assay time and provides a good signal-to-background ratio (aim for >5).[7]
Protocol: General this compound Phosphatase Assay
-
Prepare the assay buffer (e.g., 150 mM Bis-Tris, pH 6.0, 1.67 mM DTT, 0.33% PEG).[7]
-
Add the assay buffer to the appropriate wells of a 384-well plate.
-
Dispense test compounds dissolved in DMSO to the desired final concentration (typically keeping the final DMSO concentration low, e.g., <1%).[7] Include DMSO-only wells for controls.
-
Add the enzyme at the predetermined optimal concentration to all wells except the "no-enzyme" control wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Incubate the plate in the dark at room temperature for the desired time (e.g., 40 minutes).[7]
-
Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~465 nm.[7]
Visual Guides
Caption: Principle of the this compound phosphatase assay.
Caption: Workflow for troubleshooting high background in this compound assays.
References
- 1. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiFMUP for Kinetic Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of various phosphatases.[1][2] In its phosphorylated state, this compound is non-fluorescent. When a phosphatase enzyme removes the phosphate group, it is converted to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[3][4] This increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction. The excitation and emission maxima for DiFMU are approximately 358 nm and 455 nm, respectively.[3][4]
Q2: What are the advantages of using this compound over other phosphatase substrates like MUP or pNPP?
This compound offers several advantages:
-
Continuous Assay: The dephosphorylation product of this compound, DiFMU, has a low pKa (~4.7-4.9), allowing for its use in continuous assays over a wide range of pH conditions (acidic, neutral, and alkaline) without the need for a stop solution to adjust the pH for optimal fluorescence.[5][6][7]
-
High Sensitivity: The hydrolysis product of this compound has a high fluorescence quantum yield, leading to greater sensitivity in detecting both acid and alkaline phosphatase activity compared to substrates like 4-methylumbelliferyl phosphate (MUP).[5]
-
Photostability: The fluorinated nature of DiFMU makes it less susceptible to photobleaching.[5]
-
Broader Applicability: this compound has been successfully used to assay a variety of phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and acid/alkaline phosphatases.[1][3][8]
Q3: How should I prepare and store this compound and DiFMU stock solutions?
-
This compound Stock Solution: this compound is typically dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3][9] This stock solution should be stored at -20°C or -80°C, protected from light, and can be stable for at least two months when stored at -20°C.[9] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7][10]
-
DiFMU Standard: The fluorescent product, DiFMU, is used to generate a standard curve to quantify the amount of product formed in the enzymatic reaction. Like this compound, it is also typically dissolved in DMSO to make a stock solution (e.g., 10 mM) and stored under similar conditions.[3]
Q4: What are the typical concentrations of this compound to use in a kinetic assay?
The optimal concentration of this compound depends on the specific enzyme being studied and its Michaelis constant (K_m). A common starting point is to test a range of this compound concentrations. For determining Michaelis-Menten kinetics, it is recommended to measure initial reaction rates at various this compound concentrations.[3] For inhibitor screening, using a this compound concentration close to its K_m value is often recommended to identify competitive inhibitors.[11] Published protocols have used this compound concentrations ranging from the low micromolar (e.g., 0.2 µM) to higher concentrations (e.g., 50 µM or 100 µM).[4][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Spontaneous Hydrolysis of this compound: this compound can spontaneously hydrolyze in aqueous solutions, leading to the formation of the fluorescent product DiFMU.[5] 2. Contaminated Reagents: Buffers or other reagents may be contaminated with phosphatases. 3. Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the excitation/emission wavelengths of DiFMU.[12] | 1. Prepare fresh this compound working solutions daily.[5] Always include a "no-enzyme" control to measure and subtract the background fluorescence.[3][11] 2. Use high-purity reagents and water. Filter-sterilize buffers. 3. Pre-read the plate after adding the compound but before adding the substrate to check for autofluorescence.[12] |
| Low Signal or No Activity | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 3. Inhibitors in the Reaction: Components of the assay buffer or the test compound could be inhibiting the enzyme. | 1. Use a fresh aliquot of the enzyme. Ensure proper storage conditions as recommended by the supplier. 2. Optimize the pH and buffer components for your specific enzyme.[4][11] Some enzymes may require specific cofactors (e.g., MnCl_2) or additives like DTT or BSA.[13] 3. Run a positive control with a known activator or without any potential inhibitors. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At high enzyme concentrations or long incubation times, a significant portion of the this compound may be consumed, causing the reaction rate to slow down. A suitable enzyme concentration should not deplete more than 10-15% of the substrate during the reaction.[11] 2. Product Inhibition: The fluorescent product, DiFMU, may inhibit the enzyme at high concentrations. 3. Enzyme Instability: The enzyme may be unstable under the assay conditions and lose activity over time. | 1. Reduce the enzyme concentration or the reaction time. Use only the initial linear phase of the reaction to calculate the velocity.[11] 2. Dilute the enzyme to ensure that the product concentration remains in the linear range of detection. 3. Add stabilizing agents like BSA or detergents (e.g., Tween-20, Brij 35) to the assay buffer.[9][12] |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes. 2. Incomplete Mixing: Reagents may not be thoroughly mixed in the wells. 3. Temperature Gradients: Uneven temperature across the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Gently shake the plate after adding all reagents to ensure proper mixing.[11] 3. Allow the plate to equilibrate to the reaction temperature before starting the assay. |
| Substrate Inhibition | At very high concentrations, this compound may act as an inhibitor to some enzymes, leading to a decrease in reaction velocity as the substrate concentration increases beyond a certain point. | Perform a substrate titration over a wide range of this compound concentrations to identify the optimal concentration and to determine if substrate inhibition occurs. If observed, use this compound concentrations below the inhibitory range for subsequent experiments. |
Experimental Protocols
Protocol 1: Preparation of a DiFMU Standard Curve
This protocol is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.
-
Prepare a DiFMU Stock Solution: Dissolve DiFMU in 100% DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Create a series of dilutions of the DiFMU stock solution in the same assay buffer that will be used for the kinetic assay. A typical concentration range for the standard curve is 0-100 µM.[6]
-
Plate Layout: Add a fixed volume (e.g., 100 µL) of each DiFMU dilution to the wells of a microplate. Include wells with buffer only as a blank.
-
Measure Fluorescence: Read the fluorescence of the plate using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6]
-
Plot the Standard Curve: Plot the background-subtracted fluorescence intensity (RFU) against the known DiFMU concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to calculate the concentration of DiFMU produced in the enzymatic reactions.
Protocol 2: Determining Optimal this compound Concentration (Michaelis-Menten Kinetics)
This protocol helps determine the K_m and V_max of your enzyme with this compound.
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0).[9]
-
Enzyme Solution: Dilute the enzyme to a fixed, appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.[11]
-
This compound Solutions: Prepare a series of this compound dilutions in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected K_m.[11]
-
-
Assay Setup (384-well plate example):
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction (e.g., 5 µL).[9]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at Ex/Em ~360/460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (v_0) for each this compound concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_m and V_max.[3][11]
-
Visualizations
Caption: Enzymatic hydrolysis of this compound by a phosphatase.
Caption: Troubleshooting workflow for this compound kinetic assays.
References
- 1. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound phosphatase assay [bio-protocol.org]
- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Development of fluorescence-based selective assays for serine/threonine and tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce signal variability in DiFMUP assays
Welcome to the technical support center for 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and reduce signal variability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of signal variability in this compound assays?
Signal variability in this compound assays can arise from several factors, including:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, enzymes, or test compounds can lead to significant well-to-well variation.
-
Inconsistent Incubation Times: Variations in the time each well is incubated can affect the extent of the enzymatic reaction and, consequently, the fluorescence signal.
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Inconsistent temperatures across the assay plate or between experiments can introduce variability.
-
Substrate Instability: this compound can spontaneously hydrolyze in aqueous solutions.[1] Improper storage or handling of the this compound stock solution can lead to high background fluorescence.
-
Compound Interference: Test compounds can interfere with the assay in several ways:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths as the this compound product.[2]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light, reducing the detected signal.[2]
-
Nonspecific Inhibition: Compounds can inhibit the enzyme through mechanisms other than direct binding to the active site, for example, by forming aggregates.[3]
-
-
Enzyme Instability: Improper storage or handling of the enzyme can lead to a loss of activity over time.
-
Plate Effects: Edge effects, where wells on the perimeter of the plate behave differently from interior wells, can be a source of variability.
Q2: How can I reduce high background fluorescence?
High background fluorescence can mask the true signal from the enzymatic reaction. Here are some strategies to minimize it:
-
Use Freshly Prepared this compound Solutions: Prepare this compound working solutions fresh daily from a stock solution stored at -20°C or -80°C to minimize spontaneous hydrolysis.[1][3]
-
Optimize this compound Concentration: While a higher substrate concentration can increase the signal, it may also contribute to higher background. Determine the optimal this compound concentration that provides a good signal-to-background ratio.
-
Pre-read the Assay Plate: Before adding the substrate, perform a fluorescence reading of the plate containing the enzyme and test compounds. This will identify any autofluorescent compounds.[2]
-
Include No-Enzyme Controls: Always include control wells that contain all assay components except the enzyme. This will determine the level of non-enzymatic this compound hydrolysis and background fluorescence.[4]
Q3: My signal-to-background ratio is low. How can I improve it?
A low signal-to-background (S/B) ratio can make it difficult to distinguish true hits from noise. To improve the S/B ratio:
-
Optimize Enzyme Concentration: Perform an enzyme titration to find the concentration that yields a robust signal without depleting more than 10-15% of the substrate during the reaction.[4] This ensures the reaction remains in the linear range.[2]
-
Optimize Reaction Time: A longer incubation time can generate more product and increase the signal. However, ensure the reaction remains linear over the chosen time course.
-
Check Buffer Composition: The pH and ionic strength of the assay buffer can significantly impact enzyme activity.[3][5] Optimize these parameters for your specific enzyme. The addition of detergents like Brij 35 or Triton X-100, and proteins like BSA, can help minimize nonspecific binding and aggregation.[3][6]
-
Use a Higher Quality this compound Substrate: Ensure the this compound substrate is of high purity (≥95%).[7]
Q4: How do I address potential interference from test compounds?
Compound interference is a common issue in high-throughput screening. Here's how to identify and mitigate it:
-
Perform a Pre-read: As mentioned, a pre-read of the plate before adding this compound will identify autofluorescent compounds.[2]
-
Counter-screen with an Orthogonal Assay: To confirm that hits are not artifacts of the this compound assay format, re-test them using a different substrate, such as OMFP or pNPP.[2]
-
Test for Nonspecific Inhibition: The inclusion of a detergent like Triton X-100 in the assay buffer can help to disrupt compound aggregates and reduce nonspecific inhibition.[6]
-
Increase Product Formation: For interference like fluorescence quenching, increasing the concentration of the fluorescent product by using a higher enzyme concentration or a longer reaction time (while staying within the linear range) can sometimes lessen the effect.[2]
Troubleshooting Guides
This section provides detailed protocols for troubleshooting common issues encountered during this compound assays.
Issue 1: High Well-to-Well Variability
High variability across replicate wells can obscure real effects.
Troubleshooting Workflow
Caption: Troubleshooting high well-to-well variability.
Detailed Methodologies:
-
Pipetting Technique: Utilize calibrated multichannel pipettes for reagent addition. For viscous solutions or small volumes, consider using reverse pipetting to improve accuracy.
-
Plate Layout: To mitigate edge effects, avoid using the outer rows and columns of the microplate for samples. Instead, fill these wells with assay buffer or a blank solution. Alternatively, randomize the sample layout across the plate.
-
Reagent Mixing: After adding each reagent, especially the enzyme or substrate, gently shake the plate for 5-30 seconds to ensure homogeneity in each well.[3][4]
Issue 2: Inconsistent Results Between Experiments
Poor day-to-day reproducibility can hinder the progress of a research project.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent inter-experiment results.
Detailed Methodologies:
-
Reagent Stability and Storage:
-
This compound: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and store it in small aliquots at -20°C or -80°C for up to 2 months.[2][3] Avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh for each experiment.[1]
-
Enzyme: Aliquot the enzyme stock solution upon receipt and store at -80°C.[4] Thaw on ice immediately before use and keep on ice during the experiment.[2][3]
-
-
Standardized Conditions:
-
Temperature: Use a temperature-controlled plate reader or incubator to ensure a consistent reaction temperature.
-
Timing: Use automated liquid handlers for large-scale experiments to ensure consistent incubation times across all plates. For manual assays, process plates one at a time to minimize timing discrepancies.
-
-
Instrument Performance: Regularly calibrate the fluorescence plate reader using appropriate standards. Ensure that the excitation and emission wavelengths are set correctly for the this compound product (typically Ex: ~358 nm, Em: ~455 nm).[7]
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
Objective: To find the enzyme concentration that gives a linear reaction rate and a strong signal-to-background ratio.
Materials:
-
Your phosphatase enzyme
-
This compound
-
Assay Buffer (optimized for your enzyme)
-
384-well black microplate[2]
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of your enzyme in assay buffer. For example, for a this compound assay, you might test final concentrations ranging from 0.1 nM to 10 nM.[2]
-
Add the diluted enzyme solutions to the wells of the microplate. Include "no-enzyme" control wells containing only assay buffer.
-
Prepare the this compound substrate solution in assay buffer at a fixed concentration (e.g., 100 µM).[4]
-
Initiate the reaction by adding the this compound solution to all wells.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence kinetically (e.g., every 30-60 seconds) for 30-60 minutes.[8]
-
Plot the fluorescence signal versus time for each enzyme concentration.
-
Determine the initial reaction velocity (the slope of the linear portion of the curve) for each concentration.
-
Select the enzyme concentration that provides a robust and linear rate for the desired assay duration. This concentration should not consume more than 10-15% of the substrate.[4]
| Enzyme Concentration | Initial Rate (RFU/min) | Linearity (R²) |
| 10 nM | 5000 | 0.95 (plateau) |
| 5 nM | 4200 | 0.98 |
| 2.5 nM | 3100 | 0.99 |
| 1.25 nM | 2050 | 0.99 |
| 0.625 nM | 1100 | 0.99 |
| 0.312 nM | 600 | 0.99 |
| No Enzyme | 50 | N/A |
Note: Data are for illustrative purposes only.
Protocol 2: this compound Stock and Working Solution Preparation
Objective: To properly prepare and store this compound solutions to ensure stability and minimize background.
Materials:
-
This compound, solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer
-
Microcentrifuge tubes
Procedure:
A. 100 mM this compound Stock Solution in DMSO [3]
-
Weigh the solid this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[3] The stock solution is stable for at least 2 months under these conditions.[3]
B. This compound Working Solution in Assay Buffer
-
On the day of the experiment, thaw a single aliquot of the 100 mM this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (e.g., 100 µM) using your assay buffer.
-
Protect the working solution from light and use it promptly. Discard any unused working solution at the end of the day.
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Concentration | 10 mM - 100 mM[2][3] |
| Storage Temperature | -20°C or -80°C[2][3] |
| Stability | At least 2 months at -20°C[3] |
| Working Solution Prep | Prepare fresh daily[1] |
| Working Solution Storage | On ice, protected from light[4] |
References
- 1. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DiFMUP Assays with Respect to pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound assay?
The optimal pH for a this compound assay is critically dependent on the specific phosphatase being investigated. Different classes of phosphatases exhibit maximal activity at different pH ranges:
-
Alkaline Phosphatases (APs): As their name suggests, these enzymes function optimally under alkaline conditions, typically between pH 8.0 and 10.0.[1] The stability of bovine intestinal alkaline phosphatase is greatest in the pH range of 7.5 to 9.5.
-
Acid Phosphatases: These enzymes display optimal activity in acidic environments. The fluorogenic product of this compound, 6,8-difluoro-4-methylumbelliferone (DiFMU), has a low pKa of approximately 4.7, making this compound an excellent substrate for continuous assays of acid phosphatases at low pH.[2][3][4]
-
Protein Tyrosine Phosphatases (PTPs): PTPs generally exhibit peak activity in the slightly acidic to neutral range, typically between pH 5.5 and 6.5.[5][6]
Therefore, it is essential to consult the literature for the known pH optimum of your specific enzyme or to perform a pH optimization experiment.
Q2: How does pH affect the fluorescence of the this compound reaction product?
The product of the this compound enzymatic reaction is the fluorescent molecule 6,8-difluoro-4-methylumbelliferone (DiFMU). The fluorescence of DiFMU is pH-dependent.[7] However, a key advantage of this compound is that DiFMU has a pKa of approximately 4.7.[3][4] This means that it is predominantly in its fluorescent, deprotonated form at pH values above 4.7. This property makes this compound a superior substrate compared to alternatives like 4-methylumbelliferyl phosphate (MUP), whose product has a pKa of around 8.0 and requires an alkaline pH for maximal fluorescence.[3][4] The low pKa of DiFMU allows for robust and continuous monitoring of enzyme activity across a broader and more acidic pH range without the need to adjust the final pH of the reaction.[2][3][4]
Q3: Can the choice of buffer system affect my this compound assay results?
Yes, the buffer system can significantly impact your assay. Beyond maintaining a stable pH, some buffer components can interact with the enzyme or assay components. For instance, buffers containing sulfonic acids, such as HEPES, have been reported to potentially compete with inhibitor binding at the active site of some phosphatases.[6] It is crucial to choose a buffer with a pKa close to the desired assay pH to ensure effective buffering capacity.
Recommended Buffers for Different pH Ranges:
| pH Range | Recommended Buffer |
| 5.8 - 7.2 | Bis-Tris |
| 6.8 - 8.2 | HEPES |
| 7.5 - 9.0 | Tris |
| 9.2 - 10.8 | Diethanolamine |
Q4: How does pH influence enzyme kinetics in a this compound assay?
pH can alter the kinetic parameters of an enzyme, specifically the Michaelis constant (KM) and the maximum reaction velocity (Vmax). For alkaline phosphatase, studies have shown that as the pH increases, the catalytic constant (kcat, which is related to Vmax) also increases.[8] Conversely, the substrate affinity (the reciprocal of KM) decreases with increasing pH.[8] This interplay results in a maximal catalytic efficiency (kcat/KM) at a specific pH, which was found to be 6.5 in one study on alkaline phosphatase.[8] It is therefore recommended to determine these kinetic parameters at the optimal pH for your specific enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal pH for enzyme activity: The assay pH is outside the optimal range for your specific phosphatase. | Perform a pH optimization experiment to determine the optimal pH for your enzyme. Test a range of pH values using appropriate buffers. |
| Incorrect buffer choice: The buffer's pKa is too far from the target pH, leading to poor pH control. | Select a buffer with a pKa within +/- 1 pH unit of your desired assay pH. | |
| High Background Fluorescence | Spontaneous hydrolysis of this compound: this compound can hydrolyze spontaneously, especially at very high or very low pH, or with prolonged storage in aqueous solutions. | Prepare fresh this compound solutions. Minimize the time the substrate is in the assay buffer before the reaction is initiated. Running a no-enzyme control is crucial to quantify and subtract this background. |
| Autofluorescence of test compounds: If screening for inhibitors, the compounds themselves may be fluorescent at the assay's excitation and emission wavelengths. | Screen compounds for autofluorescence in the absence of the enzyme and substrate. If interference is observed, consider using a different detection method or a substrate with a red-shifted fluorescence spectrum.[6] | |
| Inconsistent or Irreproducible Results | Fluctuating pH: The buffer capacity is insufficient to maintain a stable pH throughout the experiment, especially if adding acidic or basic compounds. | Ensure your buffer concentration is adequate (typically 20-100 mM). Re-measure the pH of your final assay solution. |
| pH-dependent inhibitor activity: The potency of your test compounds may be pH-sensitive. | If screening inhibitors, be aware that their charge state and binding affinity can be influenced by pH. Consider this when interpreting results and during secondary assay development. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a Phosphatase using this compound
This protocol outlines a general procedure to identify the optimal pH for your enzyme of interest.
Materials:
-
Purified phosphatase enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers covering a range of pH values (e.g., Sodium Acetate for pH 4.0-5.5, Bis-Tris for pH 5.5-7.0, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0, Glycine-NaOH for pH 9.0-10.5)
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
Black, flat-bottom 96- or 384-well microplates
Procedure:
-
Prepare Assay Buffers: Prepare a set of 1X assay buffers at different pH values (e.g., in 0.5 pH unit increments) covering the expected optimal range for your enzyme. Each buffer should contain all necessary salts and cofactors for your enzyme's activity.
-
Prepare Reagent Solutions:
-
Enzyme Solution: Dilute the enzyme to the desired working concentration in each of the prepared assay buffers.
-
Substrate Solution: Dilute the this compound stock solution to the final desired concentration in each of the assay buffers.
-
-
Set up the Assay Plate:
-
Add the diluted enzyme solution to the wells of the microplate.
-
Include no-enzyme control wells for each pH condition to measure background fluorescence.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls) from the enzyme-containing wells for each pH point.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each pH value by calculating the slope of the linear portion of the kinetic curve.
-
Plot the reaction velocity as a function of pH to determine the optimal pH for your enzyme.
-
Quantitative Data Summary
The following table summarizes the effect of pH on the kinetic parameters of alkaline phosphatase (AP) with this compound as a substrate at 37°C.[8]
| pH | Vmax (RFU/min) | KM (µM) | kcat/KM (Catalytic Efficiency) |
| 6.5 | Value not specified | Value not specified | Maximum |
| 7.0 | Value not specified | Value not specified | Value relative to maximum not specified |
| 7.5 | Value not specified | Value not specified | Value relative to maximum not specified |
| 8.0 | Value not specified | Value not specified | Value relative to maximum not specified |
Note: While the source indicates that kcat increases and substrate affinity (1/KM) decreases with increasing pH, specific values for Vmax and KM at each pH were presented graphically in the source material and are not explicitly tabulated here. The key finding was that the maximal catalytic efficiency (kcat/KM) was observed at pH 6.5 for this particular study.[8]
Visualizations
Caption: Enzymatic dephosphorylation of this compound.
Caption: Workflow for determining optimal assay pH.
Caption: Troubleshooting logic for pH-related issues.
References
- 1. Item - pH9 vs pH10: Battle of the Bases for Alkaline Phosphatase - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DiFMUP Assay Interference from Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from small molecules in DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorescence-based method used to measure the activity of phosphatases. This compound is a non-fluorescent substrate that, when dephosphorylated by a phosphatase, yields a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence intensity is directly proportional to the enzyme's activity. Due to the strong fluorescence of the product, this assay is highly sensitive, often requiring low nanomolar or even subnanomolar enzyme concentrations.[1]
Q2: How can small molecules interfere with the this compound assay?
Small molecules can interfere with the this compound assay through several mechanisms, leading to false-positive or false-negative results:
-
Autofluorescence: The compound itself fluoresces at the excitation and emission wavelengths used to detect DiFMU, leading to an artificially high signal.[2][3]
-
Fluorescence Quenching: The compound absorbs the excitation light intended for DiFMU or the emission light from DiFMU, reducing the detected fluorescence and leading to a false-negative result.[2][3]
-
Inner Filter Effect: A specific type of quenching where the compound absorbs the excitation or emission light. This is a common issue with colored compounds and is concentration-dependent.[4][5]
-
Light Scattering: Insoluble compounds can form aggregates that scatter light, which can either increase or decrease the measured signal depending on the plate reader's optics.[6]
-
Chemical Reactivity: The compound may directly react with assay components, such as the enzyme or substrate.[7]
-
Colloidal Aggregation: Some small molecules form aggregates that can sequester and denature the enzyme, leading to non-specific inhibition.[7][8]
Q3: What are the typical excitation and emission wavelengths for the this compound assay?
The this compound assay typically uses an excitation wavelength of around 355-360 nm and an emission wavelength of approximately 450-465 nm.[1][2][4]
Q4: What is an orthogonal assay and why is it recommended?
An orthogonal assay is a method that uses a different detection principle to measure the same biological activity. For example, if you observe inhibition in a fluorescence-based this compound assay, you could use a colorimetric assay with a substrate like p-nitrophenylphosphate (pNPP) to confirm the result.[1][2] This helps to ensure that the observed effect is due to genuine inhibition of the enzyme and not an artifact of the assay technology.[3][7]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence from a Test Compound
Symptom: A high fluorescence signal is observed in wells containing the test compound, even in the absence of the enzyme or at the beginning of a kinetic read.
Troubleshooting Protocol:
-
Perform a "Pre-read" or "Compound-only" Control:
-
Prepare a plate with the test compound at the desired concentration in the assay buffer, but without the this compound substrate or the enzyme.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as the main assay.[4][9]
-
A significant signal in these wells indicates that the compound is autofluorescent.
-
-
Data Correction:
-
Kinetic Assay:
Issue 2: Suspected Fluorescence Quenching or Inner Filter Effect
Symptom: A dose-dependent decrease in signal is observed, which could be mistaken for enzyme inhibition.
Troubleshooting Protocol:
-
Perform a Substrate-Only Control (Quench Assay):
-
Prepare a plate with the test compound at various concentrations in the assay buffer.
-
Add the fluorescent product, DiFMU (or a concentration of this compound that is fully hydrolyzed by the enzyme in a control well), to all wells.
-
Measure the fluorescence. A decrease in fluorescence in the presence of the compound indicates quenching or an inner filter effect.[3]
-
-
Mitigation Strategies:
-
If quenching is observed, it may be possible to reduce the effect by increasing the concentration of the fluorescent product generated, either by using a higher enzyme concentration or a longer incubation time, while staying within the linear range of the assay.[1][2]
-
Consider using an orthogonal assay with a different detection method.[2]
-
Issue 3: Distinguishing True Inhibition from Assay Interference
Symptom: A compound shows inhibitory activity in the primary this compound assay, but it is unclear if this is a genuine effect on the enzyme.
Troubleshooting Workflow:
The following workflow can help to systematically identify and eliminate false positives.
Caption: Workflow for troubleshooting small molecule interference.
Experimental Protocols
Protocol 1: Standard this compound Phosphatase Assay
This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Reagents:
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)[2]
-
This compound Stock Solution (10 mM in water or DMSO, stored at -80°C)[1][2]
-
Enzyme Stock Solution
-
Test Compounds (dissolved in DMSO)
-
Stop Solution (optional, e.g., 0.2 M Sodium Carbonate)[11]
Procedure (384-well plate format):
-
Add 0.5 µL of the test compound solution in DMSO to the appropriate wells. For controls, add 0.5 µL of DMSO.
-
Add 25 µL of the enzyme solution (diluted in assay buffer) to all wells.
-
Optional (for pre-read): Read the plate for background fluorescence (Excitation: 360 nm, Emission: 465 nm).[4]
-
Incubate the plate for a pre-determined time (e.g., 20 minutes) at room temperature.[2]
-
Initiate the reaction by adding 25 µL of the this compound substrate solution (diluted in assay buffer).
-
Incubate the plate in the dark for 30-60 minutes at room temperature.[1]
-
Optional (for endpoint assay): Stop the reaction by adding a stop solution.[4]
-
Read the fluorescence (Excitation: 360 nm, Emission: 465 nm).[1]
Protocol 2: Orthogonal Assay using p-Nitrophenylphosphate (pNPP)
Reagents:
-
Assay Buffer (as above, but ensure it is compatible with a colorimetric readout)
-
pNPP Stock Solution (e.g., 100 mM in water)
-
Enzyme Stock Solution
-
Test Compounds (dissolved in DMSO)
-
Stop Solution (e.g., 0.1 M NaOH)[1]
Procedure (384-well plate format):
-
Add test compounds and enzyme as in the this compound assay.
-
Initiate the reaction by adding the pNPP solution.
-
Incubate at room temperature for a specified time.
-
Stop the reaction by adding the NaOH solution.
-
Measure the absorbance at 405 nm using a plate reader.[1]
Quantitative Data Summary
| Parameter | This compound Assay | pNPP Assay | OMFP Assay | Reference |
| Detection Method | Fluorescence | Absorbance | Fluorescence | [1] |
| Excitation (nm) | ~360 | N/A | ~485 | [2] |
| Emission (nm) | ~460 | 405 (Abs) | ~535 | [2] |
| Sensitivity | High (pM-nM enzyme) | Lower (nM enzyme) | High | [1] |
| Interference | Autofluorescence, Quenching | Colored Compounds | Less prone to autofluorescence | [2] |
| Assay Mode | Continuous or Endpoint | Typically Endpoint | Continuous or Endpoint | [1][4] |
| Common Assay Conditions for PTPs | Reference | |
| Buffer | 50-150 mM Bis-Tris, pH 6.0 | [1][2] |
| Reducing Agent | 0.5-2 mM DTT | [1][2] |
| Detergent | ~0.01% Tween-20 or Triton X-100 | [2][8] |
| This compound Concentration | 6-100 µM (often near Km) | [2][12] |
| Enzyme Concentration | 0.1-5 nM | [1][2] |
| DMSO Concentration | <1% | [1][2] |
Signaling Pathways and Workflows
Caption: Principle of the this compound phosphatase assay.
Caption: Logic for hit validation and counter-screening.
References
- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Throughput Assay to Identify Small Molecule Modulators of Prostatic Acid Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 12. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing DiFMUP substrate degradation in solution
Welcome to the technical support center for 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound substrate degradation and to offer troubleshooting support for experiments involving this fluorogenic phosphatase substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (6,8-Difluoro-4-methylumbelliferyl phosphate) is a fluorogenic substrate used to detect the activity of a wide range of phosphatases, including acid phosphatases, alkaline phosphatases, and protein tyrosine phosphatases (PTPs).[1][2][3] Upon enzymatic cleavage of its phosphate group, this compound is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which has an excitation maximum of approximately 358 nm and an emission maximum of around 450-455 nm.[1] Due to the lower pKa of its fluorescent product compared to the traditional substrate 4-methylumbelliferyl phosphate (MUP), this compound is particularly well-suited for continuous phosphatase assays at acidic or neutral pH.[2][3][4][5]
Q2: How should this compound be stored to prevent degradation?
A2: Proper storage of this compound is critical to maintain its stability and prevent degradation. For long-term storage, solid this compound powder should be stored at -20°C, where it can be stable for up to three years.[1] Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[1] Aqueous solutions of this compound are prone to spontaneous hydrolysis and should be prepared fresh for each experiment.[2] All this compound solutions should be protected from light to prevent photobleaching.
Q3: What are the main causes of this compound degradation in solution?
A3: The primary cause of this compound degradation in solution is spontaneous hydrolysis, particularly in aqueous buffers.[2] This process, also known as autohydrolysis, results in the non-enzymatic cleavage of the phosphate group, leading to the generation of the fluorescent product DiFMU and a subsequent increase in background fluorescence. The rate of hydrolysis is influenced by factors such as pH and temperature. Additionally, exposure to light can cause photobleaching of the fluorescent product, DiFMU, leading to a decrease in the fluorescence signal.
Q4: Can I use phosphate-containing buffers with this compound?
A4: It is generally not recommended to use phosphate-containing buffers in phosphatase assays, as the free phosphate can act as a product inhibitor for many phosphatases, leading to inaccurate measurements of enzyme activity. Buffers such as Tris, MES, or HEPES are commonly used alternatives.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence is a common issue in this compound-based assays and can mask the true enzyme-catalyzed signal.
| Potential Cause | Recommended Solution |
| Spontaneous Hydrolysis of this compound | Prepare fresh this compound working solutions in your assay buffer immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents to prepare all buffers and solutions. Filter-sterilize buffers to remove any microbial contamination that may have phosphatase activity. |
| Autofluorescence of Test Compounds | If screening for inhibitors, pre-read the plate after adding the compounds but before adding this compound to measure any intrinsic fluorescence of the compounds. Subtract this background from the final signal. |
| Incorrect Instrument Settings | Optimize the gain and exposure settings on your fluorescence plate reader to maximize the signal-to-background ratio. |
Issue 2: Low or No Fluorescence Signal
A weak or absent fluorescence signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure that the phosphatase is stored correctly and has not lost activity. If possible, test the enzyme activity with a known positive control. |
| Degraded this compound Stock Solution | If the this compound stock solution has been stored improperly (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C), it may have degraded. Prepare a fresh stock solution from solid this compound. |
| Suboptimal Assay Conditions (pH, Temperature) | Verify that the pH and temperature of your assay buffer are optimal for the specific phosphatase being studied. Enzyme activity can be highly sensitive to these parameters. |
| Presence of Phosphatase Inhibitors | Ensure that your buffers and samples do not contain any known phosphatase inhibitors (e.g., high concentrations of phosphate, vanadate, or fluoride). |
| Incorrect Wavelength Settings | Confirm that your fluorescence plate reader is set to the correct excitation and emission wavelengths for DiFMU (Ex: ~358 nm, Em: ~450-455 nm). |
| Photobleaching of DiFMU | Minimize the exposure of your assay plate to light, both before and during measurement. Use the lowest possible excitation light intensity that still provides a good signal. |
Issue 3: High Variability in Results
Inconsistent results between wells or experiments can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure that all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme stocks. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after adding all reagents to ensure a homogeneous reaction mixture. |
| Temperature Gradients Across the Plate | Allow the assay plate and all reagents to equilibrate to the reaction temperature before starting the assay. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidified barrier. |
Quantitative Data Summary
| Condition | Solvent/Buffer | Observation/Recommendation | Reference |
| Storage (Solid) | - | Stable for up to 3 years at -20°C. | [1] |
| Storage (Stock Solution) | DMSO | Stable for up to 1 month at -20°C and up to 6 months at -80°C. | [1] |
| Storage (Aqueous Solution) | Aqueous Buffer | Prone to spontaneous hydrolysis. Prepare fresh before each use. | [2] |
| pH | Aqueous Buffer | The rate of enzymatic hydrolysis is pH-dependent, with optimal pH varying by phosphatase. Spontaneous hydrolysis is also influenced by pH. | [6][7] |
| Light Exposure | All Solutions | The fluorescent product, DiFMU, is susceptible to photobleaching. Protect all solutions from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Allow the vial of solid this compound and a tube of anhydrous DMSO to equilibrate to room temperature.
-
Dissolve the solid this compound in the appropriate volume of DMSO to achieve a 10 mM concentration. For example, dissolve 5 mg of this compound (MW: 292.13 g/mol ) in 1.71 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate assay buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the assay buffer.
-
Prepare the working solution immediately before use and protect it from light.
-
Protocol 2: General Phosphatase Activity Assay
This protocol provides a general workflow for measuring phosphatase activity using this compound. The specific concentrations of the enzyme and substrate, as well as the buffer composition and pH, should be optimized for the particular phosphatase being investigated.
-
Assay Setup:
-
Add the assay buffer to the wells of a black, clear-bottom 96-well microplate.
-
If testing for inhibitors, add the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the phosphatase enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate at the desired temperature for a short period (e.g., 10-15 minutes) to allow the enzyme and any inhibitors to interact.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the this compound working solution to all wells.
-
Mix the contents of the wells gently by shaking the plate for a few seconds.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using an excitation wavelength of ~358 nm and an emission wavelength of ~450-455 nm.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity as a function of time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the background rate of this compound hydrolysis from the no-enzyme control wells.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
-
Visualizations
Experimental workflow for a this compound-based phosphatase assay.
This compound enzymatic reaction and degradation pathway.
Role of PTP1B in the Insulin Signaling Pathway.
Role of MKP-1 in the MAPK Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Invitrogen™ this compound (6,8-Difluoro-4-Methylumbelliferyl Phosphate) | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Compound Autofluorescence in DiFMUP HTS Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of compound autofluorescence in 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) based high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why is it a problem in this compound HTS assays?
A1: Compound autofluorescence is the intrinsic ability of a test compound to emit light upon excitation, independent of the enzymatic reaction being measured. In a this compound assay, the goal is to measure the fluorescence of 6,8-difluoro-4-methylumbelliferone (DiFMU), the product of an enzymatic reaction. If a test compound is also fluorescent at similar excitation and emission wavelengths, it can create a false-positive signal, leading to the incorrect identification of a compound as an inhibitor or activator.[1][2] This interference can significantly reduce the accuracy and reliability of HTS data.[3]
Q2: How can I identify if my compound is autofluorescent?
A2: You can determine if a compound is autofluorescent by running a control experiment. In this "artifact assay," the compound is added to the assay buffer without the enzyme.[3] If a fluorescent signal is detected, it is likely due to the compound's intrinsic fluorescence. It is also recommended to measure the compound's fluorescence at various concentrations to see if the signal is dose-dependent.[2]
Q3: What are the common causes of autofluorescence in HTS?
A3: Autofluorescence can arise from several sources:
-
The test compounds themselves: Many organic molecules possess fluorescent properties.[1]
-
Cellular components: In cell-based assays, endogenous molecules like NADH, flavins, and collagen can contribute to background fluorescence.[4][5]
-
Assay media and buffers: Some components of the assay medium can be fluorescent.
-
Contaminants: Impurities in the compound library or microbial contamination can also lead to unwanted fluorescence.[6]
Q4: What are the primary methods to mitigate autofluorescence in this compound HTS?
A4: There are several strategies to manage compound autofluorescence:
-
Pre-read Protocol: This involves reading the fluorescence of the assay plate after the addition of the compound but before the addition of the enzyme or substrate. This initial reading can then be subtracted from the final reading to correct for the compound's autofluorescence.
-
Spectral Unmixing: This is a computational method used to separate the emission spectra of the DiFMU product from the autofluorescence of the compound.[7][8] This technique requires a plate reader with spectral detection capabilities.
-
Use of Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue and green spectral regions.[9] While this compound operates in the blue region, for other assays, switching to fluorophores that emit in the red or far-red spectrum can help avoid interference.[6]
Troubleshooting Guides
Issue 1: High background signal in my this compound assay.
-
Possible Cause: Autofluorescence from test compounds.
-
Troubleshooting Steps:
-
Run a compound-only control: As described in FAQ 2, prepare wells with the assay buffer and the test compound at the screening concentration, but without the enzyme.
-
Measure fluorescence: Read the plate at the same excitation and emission wavelengths used for the this compound assay (typically Ex: ~360 nm, Em: ~450 nm).[10][11]
-
Analyze the data: If you observe a significant signal in the compound-only wells, this indicates autofluorescence.
-
-
Solution: Implement a pre-read correction protocol.
Issue 2: My hit compounds from the primary screen are also fluorescent.
-
Possible Cause: The initial screen did not account for compound autofluorescence.
-
Troubleshooting Steps:
-
Characterize the hit compounds: Perform a dose-response experiment with the hit compounds in the absence of the enzyme to quantify their autofluorescence.
-
Perform a counter-screen: Re-test the hit compounds using an orthogonal assay that is less susceptible to fluorescence interference, if available.
-
-
Solution: For fluorescent hits, use a correction method like spectral unmixing or a pre-read protocol in subsequent validation assays.
Experimental Protocols
Protocol 1: Pre-Read Correction for Compound Autofluorescence
This protocol is designed to subtract the background fluorescence of test compounds in an endpoint this compound assay.
Methodology:
-
Prepare 384-well or 1536-well microtiter plates.
-
Add the assay buffer to all wells.
-
Add the test compounds to the appropriate wells at the desired final concentration. Include control wells with DMSO only.
-
Pre-Read: Read the fluorescence of the plate using an appropriate plate reader (Excitation: ~360 nm, Emission: ~465 nm).[12] Record this as "Reading 1".
-
Add the enzyme solution to all wells except the no-enzyme control wells.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Incubate the plates for the desired time at room temperature, protected from light.[12]
-
Final Read: Read the fluorescence of the plate again using the same settings as the pre-read. Record this as "Reading 2".
-
Data Analysis: Calculate the corrected fluorescence by subtracting Reading 1 from Reading 2 for each well.
Protocol 2: Spectral Unmixing for Autofluorescence Correction
This protocol requires a plate reader with spectral scanning capabilities.
Methodology:
-
Acquire Reference Spectra:
-
DiFMU Spectrum: In a set of wells, run the enzymatic reaction to completion to generate a strong DiFMU signal. Scan the emission spectrum (e.g., from 400 nm to 600 nm) at the this compound excitation wavelength (~360 nm). This will be your reference spectrum for the desired signal.
-
Compound Autofluorescence Spectrum: In a separate set of wells, add the test compound to the assay buffer (without enzyme or substrate). Scan the emission spectrum at the same excitation wavelength. This will be the reference spectrum for the interfering signal.
-
-
Run the Assay: Perform the this compound HTS assay as you normally would, but instead of a single endpoint read, perform a spectral scan of each well at the end of the incubation period.
-
Data Analysis: Use the plate reader's software or a dedicated analysis tool to perform linear unmixing.[13] The software will use the reference spectra to deconvolute the measured spectrum from each well into the individual contributions of DiFMU and the autofluorescent compound. The output will be the corrected DiFMU signal intensity.
Quantitative Data Summary
The following table summarizes the potential impact of different autofluorescence correction methods on the signal-to-background ratio in a this compound HTS assay.
| Correction Method | Description | Potential Improvement in S/B Ratio | Considerations |
| None | No correction applied. | Baseline | Highly susceptible to false positives from autofluorescent compounds. |
| Pre-Read Subtraction | The fluorescence of the compound is measured before the reaction starts and subtracted from the final reading. | 2 to 10-fold | Assumes compound fluorescence does not change during the assay. |
| Spectral Unmixing | A computational method that separates the emission spectra of the product and the interfering compound. | 5 to 50-fold | Requires a plate reader with spectral detection capabilities and appropriate software.[4] |
Visualizations
Caption: The basic principle of the this compound phosphatase assay.
Caption: How compound autofluorescence interferes with the this compound signal.
Caption: A decision tree for troubleshooting autofluorescence in HTS.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. beckman.com [beckman.com]
- 8. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound phosphatase assay [bio-protocol.org]
- 11. This compound | AAT Bioquest [aatbio.com]
- 12. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
DiFMUP Assay Validation for Specific Phosphatases: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) assay for the validation of specific phosphatases.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a fluorescence-based method used to measure the activity of various phosphatases.[1][2][3] this compound is a non-fluorescent substrate that, upon dephosphorylation by a phosphatase, yields a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[4][5] The resulting fluorescence intensity is directly proportional to the phosphatase activity and can be measured in real-time using a fluorescence plate reader, typically with excitation around 360 nm and emission around 460 nm.[1][6][7]
Q2: For which types of phosphatases is the this compound assay suitable?
The this compound assay is a versatile tool applicable to a broad range of phosphatases, including:
-
Protein Tyrosine Phosphatases (PTPs): Such as PTP1B, SHP2.[8][9][10]
-
Serine/Threonine Phosphatases: Including PP1, PP2A, and PP5.[11][12][13]
-
Alkaline Phosphatases. [16]
-
Dual-Specificity Phosphatases: Like Cdc25.[17]
Q3: What are the main advantages of the this compound assay?
Key advantages of the this compound assay include:
-
High Sensitivity: It is 1-2 orders of magnitude more sensitive than absorbance-based assays, requiring less enzyme.[1]
-
Continuous Monitoring: Allows for real-time kinetic measurements.[1][11]
-
Broad Applicability: Can be used for various phosphatases at different pH conditions.[14][15]
-
High-Throughput Screening (HTS) Compatibility: The assay is easily miniaturized for 384-well or 1536-well formats.[7]
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Question: My no-enzyme control wells show high fluorescence. What could be the cause?
-
Answer: High background fluorescence can be caused by several factors:
-
Substrate Instability: this compound can spontaneously hydrolyze, especially if not stored properly. Always prepare fresh this compound solutions and store stock solutions at -20°C or -80°C, protected from light.[14][18][19]
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with phosphatases. Use high-purity, sterile reagents.
-
Compound Autofluorescence: If screening compounds, the compounds themselves may be fluorescent at the assay wavelengths.[7] It is recommended to perform a pre-read of the plate after adding the compound but before adding the substrate to measure any intrinsic fluorescence.[7]
-
Issue 2: Low Signal or No Activity
-
Question: I am not observing a significant increase in fluorescence in my experimental wells. What should I check?
-
Answer: A lack of signal can stem from several issues:
-
Inactive Enzyme: Ensure the phosphatase is active. Check storage conditions and consider running a positive control with a known active enzyme batch.
-
Suboptimal Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Optimize these conditions for your specific phosphatase.[20] For example, some phosphatases require specific metal ions (e.g., MnCl₂) for activity.[12]
-
Incorrect Substrate Concentration: The this compound concentration should be optimized. For Michaelis-Menten kinetics, a range of concentrations is necessary. For inhibitor screening, a concentration at or near the Km value is often used.[21]
-
Inhibitors in the Sample: If using cell lysates, endogenous inhibitors may be present.
-
Issue 3: Assay Interference from Test Compounds
-
Question: I suspect my test compounds are interfering with the assay. How can I confirm and mitigate this?
-
Answer: Compound interference is a common issue in fluorescence-based assays.[7]
-
Fluorescence Quenching or Enhancement: Compounds can quench the fluorescence of the DiFMU product or be fluorescent themselves.[7] To identify this, run controls with the compound and the fluorescent product (DiFMU) without the enzyme.
-
Mitigation Strategies:
-
Increase Product Concentration: Increasing the enzyme concentration or incubation time (while remaining in the linear range) can generate more fluorescent product, potentially overcoming the interference.[1][7]
-
Use an Orthogonal Assay: Retest suspected compounds using an alternative substrate with different spectral properties, such as O-methyl-fluorescein phosphate (OMFP), which has red-shifted excitation and emission wavelengths.[7]
-
-
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for validating a phosphatase inhibitor using the this compound assay.
Protocol 1: Determination of Michaelis-Menten Kinetics for a Generic PTP
This protocol is adapted from established methods for protein tyrosine phosphatases.[4][7]
Materials:
-
Recombinant PTP enzyme
-
This compound (10 mM stock in DMSO)[4]
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20, 1 mM DTT (add fresh)[7][9]
-
384-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Enzyme Dilution: Prepare a working solution of the PTP in assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range (typically ≤0.5 nM for this compound assays).[7]
-
Prepare Substrate Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0 to 200 µM).
-
Set up the Reaction:
-
Add assay buffer to control wells (no enzyme).
-
Add the enzyme working solution to the experimental wells.
-
Initiate the reaction by adding the this compound dilutions to all wells. The final reaction volume is typically 25-50 µL.[9]
-
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., room temperature or 37°C). Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at Ex/Em wavelengths of ~360/460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ versus the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Kₘ and Vₘₐₓ.[4]
-
Protocol 2: SHP2 Inhibition Assay
This protocol is specifically for assessing inhibitors of SHP2, which requires an activating phosphopeptide.[7][9]
Materials:
-
Recombinant full-length SHP2-WT
-
Dually phosphorylated IRS-1 peptide (activating peptide)[7][9]
-
This compound
-
Test compounds (serial dilutions)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[9]
-
384-well black microplate
Procedure:
-
Activate SHP2: Pre-incubate the SHP2-WT enzyme with the IRS-1 peptide (e.g., at a 1:1.25 molar ratio of enzyme to peptide) in assay buffer for 20-30 minutes at room temperature.[6][9]
-
Prepare Compound Plate: Add serial dilutions of the test compounds to the wells of the microplate. Include appropriate controls (DMSO vehicle for 0% inhibition, a known inhibitor for 100% inhibition).
-
Add Activated Enzyme: Add the pre-activated SHP2 solution to the wells containing the compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.[6]
-
Initiate Reaction: Add this compound substrate to all wells. The final concentration should be approximately the Kₘ value for SHP2.[9]
-
Measure and Analyze: Measure the kinetic fluorescence as described in Protocol 1. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Summary Tables
Table 1: Typical Assay Conditions for Specific Phosphatases
| Phosphatase | Enzyme Conc. (Final) | This compound Conc. (Final) | Assay Buffer pH | Activator/Co-factor | Reference |
| PTPs (general) | ≤0.5 nM | Kₘ value (e.g., 50 µM) | 6.0 | DTT | [1][7] |
| SHP2-WT | ~0.5 nM | ~100 µM | 6.0 | p-IRS1 peptide, DTT | [6][7] |
| PP2A | Variable (lysates/purified) | 100-500 µM | 7.0 | 0.1 mM CaCl₂ | [13] |
| PP5 | ~1.5 nM | 100 µM | 7.5 | MnCl₂, Ascorbate | [12][21] |
| PHPT1 | Variable | Kₘ value | 8.0 | Brij 35 | [18] |
Table 2: Reported Michaelis-Menten Constants (Kₘ) for this compound
| Phosphatase | Kₘ (µM) | Comments | Reference(s) |
| Alkaline Phosphatase | Varies with pH (e.g., ~20 µM at pH 7.0) | Kₘ decreases at lower pH | [20] |
| PP5 | ~141 | [21] | |
| PTP1B | ~15-20 | [10] | |
| Generic PTP | ~2.5 | [8] |
Disclaimer: This guide is intended for informational purposes only. Researchers should optimize assay conditions for their specific experimental setup and reagents.
References
- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound phosphatase assay [bio-protocol.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An automated fluorescence-based method for continuous assay of PP2A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. This compound | AAT Bioquest [aatbio.com]
- 17. Cdc14 phosphatases use an intramolecular pseudosubstrate motif to stimulate and regulate catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DiFMUP Phosphatase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity and reliability of the 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) phosphatase assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound phosphatase assay and why is it used?
The this compound assay is a highly sensitive, continuous fluorogenic method used to measure the activity of phosphatases.[1][2][3] The substrate, this compound, is non-fluorescent until it is dephosphorylated by a phosphatase, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[4] This increase in fluorescence is directly proportional to the phosphatase activity. Its high sensitivity makes it ideal for screening enzyme inhibitors and studying enzyme kinetics, often requiring significantly less enzyme than absorbance-based assays.[5]
Q2: What are the excitation and emission wavelengths for the DiFMU product?
The fluorescent product of the this compound assay, DiFMU, has an excitation maximum of approximately 358-360 nm and an emission maximum of around 450-465 nm.[6][7][8]
Q3: How should this compound be stored?
This compound powder should be stored at -20°C or -80°C, protected from light and moisture.[2][9] Stock solutions, typically prepared in DMSO, can be stored at -20°C for at least a month or at -80°C for up to six months.[1][2][6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Q4: Why is this compound considered superior to other phosphatase substrates like MUP or pNPP?
This compound offers several advantages over other common phosphatase substrates:
-
Higher Sensitivity: The this compound assay is generally 1-2 orders of magnitude more sensitive than absorbance-based assays using substrates like p-nitrophenyl phosphate (pNPP).[5] It is also reported to be about 100 times more sensitive than the MUP-based assay for detecting acid phosphatase at pH 5.5.[4]
-
Lower pH Optimum: The fluorescent product of this compound, DiFMU, has a lower pKa (around 4.7-4.9) compared to the product of MUP (pKa ~7.8-7.9).[4][10][11] This makes this compound an excellent substrate for continuous assays of acid phosphatases and for assays performed under physiological pH conditions, as the fluorescence is not pH-dependent in the neutral range.[4][7][10][11]
-
Higher Quantum Yield: The hydrolysis product of this compound has a higher fluorescence quantum yield (0.89) compared to the product of MUP (0.63), contributing to its increased sensitivity.[4][11]
Q5: Can this assay be used for high-throughput screening (HTS)?
Yes, the this compound assay is well-suited for HTS in 384-well or 1536-well formats due to its simplicity, high sensitivity, and amenability to automation.[5][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Contamination/Degradation: this compound can spontaneously hydrolyze in aqueous solutions.[11] | 1a. Prepare this compound working solutions fresh daily.[11] 1b. Store this compound powder and stock solutions properly, protected from light and moisture.[2] |
| 2. Buffer Contamination: The assay buffer may be contaminated with phosphatases. | 2a. Use high-purity reagents and water to prepare buffers. 2b. Filter-sterilize buffers. | |
| 3. Compound Autofluorescence: Test compounds may be fluorescent at the assay wavelengths.[8] | 3a. Include a "no-enzyme" control with the test compound to measure its intrinsic fluorescence. 3b. Perform a pre-read of the plate (containing enzyme and compound) before adding the substrate.[8] 3c. If interference is significant, consider an alternative assay with a red-shifted substrate like O-methyl-fluorescein phosphate (OMFP).[8] | |
| Low Signal or No Activity | 1. Inactive Enzyme: The phosphatase may have lost activity due to improper storage or handling. | 1a. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's recommendations. 1b. Include a positive control with a known active enzyme to verify assay components are working. |
| 2. Suboptimal Assay Conditions: The pH, ionic strength, or buffer composition may not be optimal for the specific phosphatase.[5][12] | 2a. Optimize the buffer pH, as PTPs often have peak activities between pH 5.5 and 6.5.[5] 2b. Test the effect of adding NaCl to adjust ionic strength.[1][5] 2c. Some phosphatases require reducing agents (e.g., DTT) or are inhibited by transition-metal ions.[1] | |
| 3. Incorrect Substrate Concentration: The this compound concentration may be too low. | 3a. Determine the Michaelis-Menten constant (Km) for your enzyme with this compound. For inhibitor screening, a substrate concentration at or near the Km is often a good compromise.[5][13] | |
| 4. Fluorescence Quenching: Test compounds may quench the fluorescence of the DiFMU product.[8] | 4a. Look for inhibition curves that go beyond 100%.[8] 4b. Increase the concentration of the fluorescent product by using a higher enzyme concentration or a longer reaction time (while staying in the linear range) to potentially lessen the quenching effect.[8] | |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: More than 10-15% of the substrate is consumed during the reaction, leading to a decrease in the reaction rate.[5] | 1a. Reduce the enzyme concentration.[5] 1b. Reduce the reaction time. |
| 2. Product Inhibition: The fluorescent product (DiFMU) or released phosphate may be inhibiting the enzyme. | 2a. Use initial velocity rates for calculations, which are determined from the linear portion of the progress curve.[5] | |
| 3. Enzyme Instability: The enzyme may be unstable under the assay conditions. | 3a. Add a stabilizing agent like a detergent (e.g., 0.005% Tween-20 or 0.01% Brij 35) or BSA to the assay buffer.[1][5] | |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or compounds are added to the wells. | 1a. Ensure pipettes are properly calibrated. 1b. Use automated liquid handlers for high-throughput applications. |
| 2. Poor Mixing: Reagents are not mixed thoroughly upon addition. | 2a. Briefly shake the microplate after adding the final reagent to initiate the reaction.[1] | |
| 3. Edge Effects: Evaporation from the outer wells of the microplate. | 3a. Use adhesive aluminum seals on plates during incubation.[5] 3b. Avoid using the outermost wells for critical samples. | |
| 4. DMSO Effects: The final concentration of DMSO in the assay is too high, affecting enzyme activity. | 4a. Test the enzyme's tolerance to various DMSO concentrations. Many PTPs are reliable up to 5% (v/v) DMSO.[5] Ensure the final DMSO concentration is consistent across all wells. |
Experimental Protocols
Optimized this compound Phosphatase Assay Protocol (General)
This protocol provides a starting point for optimizing the this compound assay for a specific phosphatase. It is designed for a 384-well plate format.
1. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO.[1] For example, dissolve 10 mg of this compound in 3.42 mL of DMSO.[8] Store in aliquots at -80°C.
-
Assay Buffer: The optimal buffer will be enzyme-dependent. A common starting point is 50 mM Bis-Tris (pH 6.0-6.5), 50-150 mM NaCl, 1 mM DTT, and 0.01% Brij 35 or 0.005% Tween-20.[1][5][8] Note: Do not use phosphate-containing buffers.[14]
-
Enzyme Working Solution: Thaw the enzyme stock on ice. Prepare a 2X final concentration of the enzyme in chilled assay buffer immediately before use. The optimal concentration must be determined empirically (see below).
-
Substrate Working Solution: Prepare a 2X final concentration of this compound in assay buffer. The optimal concentration is typically close to the Km value for the enzyme. A starting concentration of 50-100 µM is common.[5] Protect this solution from light.
2. Enzyme Concentration Optimization:
-
To ensure the reaction remains in the linear range, determine a suitable enzyme concentration.
-
Add a fixed, saturating concentration of this compound (e.g., 100 µM) to a series of wells.
-
Add serial dilutions of the enzyme to these wells.
-
Monitor fluorescence over time (e.g., every 30-60 seconds for 30 minutes) at 37°C.[1]
-
Plot the initial reaction rate (slope of the linear phase) against the enzyme concentration.
-
Choose an enzyme concentration that yields a robust signal but does not deplete more than 10-15% of the substrate during the planned assay duration.[5]
3. Assay Procedure (for Inhibitor Screening):
-
Add 20 µL of assay buffer to all wells.
-
Add test compounds (e.g., 1 µL of compound in DMSO) to the appropriate wells. Add DMSO alone to control wells.
-
Add 10 µL of the 2X enzyme working solution to all wells except the "no-enzyme" background controls (add 10 µL of assay buffer instead).
-
Optional: Incubate the plate for a set period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.[1]
-
Initiate the reaction by adding 10 µL of the 2X this compound working solution to all wells. The final reaction volume will be 40 µL.
-
Shake the plate for 5-30 seconds to ensure proper mixing.[1]
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) in kinetic mode at regular intervals.[5][8]
Quantitative Data Summary
Table 1: Recommended Assay Component Concentrations
| Component | Typical Concentration Range | Notes |
| Buffer | 50-150 mM Bis-Tris or HEPES | PTPs often have optimal activity at pH 5.5-6.5.[5] |
| NaCl | 10-150 mM | Adjusts ionic strength.[1][5] |
| Detergent | 0.005% - 0.01% Tween-20 or Brij 35 | Prevents non-specific binding and protein aggregation.[1][5] |
| Reducing Agent | 0.5 - 2 mM DTT | May be required for optimal activity of certain phosphatases.[1][5] |
| Enzyme (PTPs) | 0.1 - 10 nM | Highly enzyme-dependent; must be empirically determined.[5][8] |
| This compound Substrate | 20 - 220 µM | Ideally, should be at or near the Km value for the specific enzyme.[1][5] |
| DMSO | < 5% (v/v) | Final concentration should be kept constant across all wells.[5] |
Table 2: Kinetic Parameters for Selected Phosphatases with this compound
| Phosphatase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PHPT1 (optimized assay) | 220 ± 30 | 0.39 ± 0.02 | 1800 ± 200 | [1] |
| PP1c | 91 | Not Reported | Not Reported | [13] |
Visualizations
This compound Dephosphorylation Reaction
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent DiFMU.
General Workflow for this compound Assay Optimization
Caption: Logical workflow for optimizing and performing the this compound phosphatase assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invitrogen™ this compound (6,8-Difluoro-4-Methylumbelliferyl Phosphate) | Fisher Scientific [fishersci.ca]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
stability of DiFMUP working solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) working solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution?
A1: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1][2][3] Concentrations typically range from 10 mM to 100 mM.[3][4] For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO.[1][2]
Q2: What are the recommended storage conditions for the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored frozen.[1] For short-term storage, -20°C is suitable, while -80°C is recommended for long-term storage.[4][5] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.[4][5]
Q3: How long is the this compound stock solution stable?
A3: The stability of the this compound stock solution depends on the storage temperature. The following table summarizes the recommended storage durations.
| Storage Temperature | Recommended Maximum Storage Duration | Citations |
| -20°C | 1 to 2 months | [3][4][6] |
| -80°C | 6 to 12 months | [4][5][7] |
Q4: How do I prepare the this compound working solution?
A4: The working solution should be prepared fresh for each experiment by diluting the DMSO stock solution into the desired aqueous assay buffer.[2][6][8] It is critical to avoid using phosphate-containing buffers, as this compound is a phosphate substrate.[1][6]
Q5: Why is it important to prepare the this compound working solution fresh?
A5: this compound is susceptible to spontaneous hydrolysis in aqueous solutions, which leads to the release of the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU) and results in high background fluorescence.[8] Preparing the working solution immediately before use minimizes this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Citations |
| High Background Fluorescence | Spontaneous hydrolysis of this compound in the aqueous working solution. | Prepare the this compound working solution immediately before starting the assay. Ensure the assay buffer is free of contaminating phosphatases. | [8] |
| Contamination of reagents or labware with phosphatases. | Use fresh, high-purity reagents and dedicated, thoroughly cleaned labware. | ||
| Improper storage of this compound stock or working solution. | Store the DMSO stock solution in single-use aliquots at -20°C or -80°C. Do not store the aqueous working solution. | [1][4][8] | |
| Low Signal or No Activity | Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Incorrect buffer composition or pH. | Verify that the buffer composition and pH are optimal for the specific phosphatase being assayed. Avoid phosphate buffers. | [1][6] | |
| Degraded this compound substrate. | Use a fresh aliquot of the this compound stock solution to prepare the working solution. | ||
| Inconsistent Results | Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Temperature fluctuations during the assay. | Ensure a stable and consistent temperature is maintained throughout the experiment. | ||
| Edge effects in microplates. | Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment. |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 5 mg of this compound (MW: 292.13 g/mol ), add 1.71 mL of DMSO.[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4][5]
General Protocol for a Phosphatase Assay using this compound
-
Prepare Assay Buffer: Prepare the desired assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the phosphatase of interest. Ensure the buffer does not contain phosphate.[1][6]
-
Prepare Fresh this compound Working Solution: Immediately before the assay, dilute the 10 mM this compound stock solution into the assay buffer to the desired final concentration (e.g., 100 µM).[2][6]
-
Set up the Reaction:
-
In a microplate, add the phosphatase sample (enzyme) to the wells.
-
Include appropriate controls, such as a no-enzyme control (buffer only) to measure background fluorescence and a positive control with a known active phosphatase.
-
-
Initiate the Reaction: Add the freshly prepared this compound working solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader. The typical excitation and emission wavelengths for the this compound reaction product (DiFMU) are approximately 358 nm and 455 nm, respectively.[2][9]
-
Data Analysis: Calculate the rate of the reaction by determining the slope of the linear portion of the fluorescence versus time curve. Subtract the background fluorescence from the no-enzyme control wells.
Visual Guides
Caption: this compound Experimental Workflow.
Caption: this compound Enzymatic Reaction.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. This compound phosphatase assay [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 9. Invitrogen™ this compound (6,8-Difluoro-4-Methylumbelliferyl Phosphate) | Fisher Scientific [fishersci.ca]
Validation & Comparative
DiFMUP vs. MUP: A Comparative Guide for Acid Phosphatase Detection
For researchers, scientists, and drug development professionals engaged in the study of acid phosphatases (ACPs), the selection of an appropriate fluorogenic substrate is paramount for generating sensitive and reliable data. This guide provides a detailed comparison of two common substrates: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and 4-methylumbelliferyl phosphate (MUP), supported by experimental data and protocols to aid in making an informed choice for your specific research needs.
Executive Summary
This compound consistently emerges as the superior substrate for the continuous detection of acid phosphatase activity, primarily due to the favorable fluorescence properties of its hydrolysis product at acidic pH. While MUP is a well-established substrate for alkaline phosphatases, its utility for acid phosphatase assays is limited by the pH-dependent fluorescence of its product. For sensitive, continuous, and high-throughput screening of acid phosphatase activity, this compound is the recommended choice.
Key Performance Characteristics
A critical differentiator between this compound and MUP lies in the pKa of their respective fluorescent products. The enzymatic cleavage of the phosphate group by acid phosphatase yields a fluorescent umbelliferone derivative. For optimal fluorescence, the hydroxyl group on the umbelliferone must be deprotonated.
-
This compound is hydrolyzed to 6,8-difluoro-4-methylumbelliferone (DiFMU), which has a pKa of approximately 4.7-4.9.[1][2][3] This low pKa ensures that the product is highly fluorescent in the acidic environment (pH 4.0-6.0) where most acid phosphatases exhibit optimal activity.
-
MUP is hydrolyzed to 4-methylumbelliferone (MU), which has a pKa of approximately 7.8-8.0.[1][2][3] Consequently, at an acidic pH, MU is predominantly in its protonated, less fluorescent state. To achieve maximum fluorescence, the pH of the reaction must be raised to above 9, making it unsuitable for continuous monitoring of acid phosphatase activity.[1][2][4][5]
This fundamental difference in pKa makes this compound an excellent substrate for continuous assays of acid phosphatases at low pH.[1][2][5][6]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and MUP, highlighting the advantages of this compound for acid phosphatase detection.
| Parameter | This compound | MUP | Reference(s) |
| Fluorescent Product | 6,8-difluoro-4-methylumbelliferone (DiFMU) | 4-methylumbelliferone (MU) | [1][2] |
| pKa of Product | ~4.7 - 4.9 | ~7.8 - 8.0 | [1][2][3] |
| Optimal pH for Fluorescence | Acidic to Neutral (pH > 4.7) | Alkaline (pH > 9) | [1][2][4][5] |
| Excitation Maximum (nm) | ~358 | ~360 | [1][6][7][8] |
| Emission Maximum (nm) | ~450 - 455 | ~440 - 454 | [1][6][7][9][10][11] |
| Quantum Yield of Product | 0.89 | 0.63 | [2] |
| Sensitivity for Acid Phosphatase | ~100 times more sensitive than MUP at pH 5.5 | Lower sensitivity at acidic pH | [2][3] |
| KM (for PP5, pH 7.0) | 141 ± 10.7 µM | 345.8 ± 38.5 µM | [12] |
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reaction and a typical experimental workflow, the following diagrams are provided.
Experimental Protocols
Below are detailed protocols for performing an acid phosphatase assay using either this compound or MUP. These protocols are intended as a starting point and may require optimization for specific enzymes or experimental conditions.
This compound-Based Continuous Assay for Acid Phosphatase
This protocol is adapted for a 96-well microplate format and allows for the continuous monitoring of enzyme activity.
Materials:
-
This compound (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5
-
Acid Phosphatase (e.g., from potato or human prostate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve the appropriate amount of this compound in DMSO. Store aliquots at -20°C, protected from light.[1]
-
Prepare the working substrate solution: On the day of the experiment, dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 100 µM) in the Assay Buffer.[2][3]
-
Prepare enzyme dilutions: Prepare serial dilutions of the acid phosphatase in Assay Buffer.
-
Assay setup:
-
Add 50 µL of the working substrate solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the enzyme dilutions to the respective wells.
-
Include a negative control with 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Fluorescence measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2][3]
-
Data analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
MUP-Based Endpoint Assay for Acid Phosphatase
This protocol is for an endpoint assay, as the fluorescence of the MUP product is pH-dependent.
Materials:
-
MUP (4-methylumbelliferyl phosphate)
-
Dimethyl sulfoxide (DMSO) or a dilute buffer at pH 7-8 for stock solution.[1]
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5
-
Stop Solution: 0.5 M NaOH
-
Acid Phosphatase
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM MUP stock solution: Dissolve MUP in DMSO or a dilute buffer (pH 7-8).[1] Store aliquots at -20°C.
-
Prepare the working substrate solution: Dilute the MUP stock solution to the desired final concentration (e.g., 100 µM) in the Assay Buffer.[5]
-
Prepare enzyme dilutions: Prepare serial dilutions of the acid phosphatase in Assay Buffer.
-
Assay setup:
-
Add 50 µL of the working substrate solution to each well.
-
Add 50 µL of the enzyme dilutions to initiate the reaction.
-
Include a negative control with Assay Buffer.
-
-
Incubation: Incubate the plate at the desired temperature for a fixed time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction: Add 50 µL of Stop Solution to each well to raise the pH and maximize the fluorescence of the 4-methylumbelliferone product.[13]
-
Fluorescence measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[13]
-
Data analysis: Subtract the fluorescence of the negative control from the sample wells to determine the net fluorescence, which is proportional to the enzyme activity.
Conclusion
For the sensitive and continuous detection of acid phosphatase activity, this compound is the demonstrably superior substrate. Its low pKa hydrolysis product ensures high fluorescence at the optimal pH for acid phosphatase, leading to significantly higher sensitivity compared to MUP. While MUP remains a viable substrate for endpoint assays where the pH can be adjusted, this compound's properties make it ideal for kinetic studies, high-throughput screening, and any application requiring real-time monitoring of acid phosphatase activity. Researchers should consider the specific requirements of their assay when selecting the appropriate substrate, but for most acid phosphatase applications, this compound offers a clear advantage.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. This compound | AAT Bioquest [aatbio.com]
- 7. Spectrum [this compound (pH 9.0)] | AAT Bioquest [aatbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 4-Methylumbelliferyl phosphate (4-MUP) Liquid Substrate System, liquid - Forlabs Website [forlabs.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
A Head-to-Head Comparison of DiFMUP and pNPP for Phosphatase Assays
For researchers, scientists, and drug development professionals navigating the landscape of phosphatase activity assays, the choice of substrate is a critical decision point that dictates assay sensitivity, workflow, and overall data quality. This guide provides an objective comparison of two commonly used phosphatase substrates: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) and para-nitrophenyl phosphate (pNPP), supported by experimental data and detailed protocols to inform your selection process.
At the heart of phosphatase research lies the need for reliable methods to quantify enzyme activity. Both this compound and pNPP serve as artificial substrates that are dephosphorylated by phosphatases to produce a detectable signal. However, they differ fundamentally in their detection method, sensitivity, and optimal assay conditions. This compound is a fluorogenic substrate, yielding a highly fluorescent product upon enzymatic cleavage, while pNPP is a chromogenic substrate that produces a colored yellow product.
Key Performance Characteristics: A Quantitative Comparison
The choice between a fluorescent and a colorimetric assay often hinges on the required sensitivity and the experimental context. Fluorometric assays using substrates like this compound are generally several orders of magnitude more sensitive than colorimetric assays using pNPP.[1][2] This heightened sensitivity allows for the detection of lower enzyme concentrations, making it ideal for high-throughput screening (HTS) and for working with purified enzymes that may have low activity.[2]
| Feature | This compound (6,8-Difluoro-4-methylumbelliferyl phosphate) | pNPP (para-Nitrophenyl phosphate) |
| Assay Principle | Fluorogenic | Chromogenic |
| Detection Method | Fluorescence plate reader | Absorbance plate reader |
| Excitation Wavelength | ~358 nm[3][4][5][6] | Not Applicable |
| Emission Wavelength | ~450-455 nm[3][4][5][6] | Not Applicable |
| Absorbance Wavelength | Not Applicable | 405 nm[1][7][8] |
| Sensitivity | High (picomolar to low nanomolar enzyme concentrations)[2] | Lower (nanogram levels of enzyme)[9] |
| Assay Mode | Continuous or end-point[2] | Continuous or end-point[1] |
| pH Optimum | Broad; effective at acidic, neutral, and alkaline pH[10] | Typically alkaline for optimal color development[10] |
| Common Solvents | DMSO[3][11] | Water or aqueous buffers |
| Potential for Interference | Compound autofluorescence or quenching[1] | Compound absorbance at 405 nm[2] |
| Km values (example) | 141 ± 10.7 µM (with PP5) | 0.5 - 10 mM (with various protein phosphatases)[3] |
Enzymatic Reaction and Detection Pathway
The fundamental difference in the signaling pathway of this compound and pNPP is visualized below. Both substrates are acted upon by a phosphatase, which removes the phosphate group. The resulting products, 6,8-difluoro-4-methylumbelliferone (DiFMU) from this compound and p-nitrophenol from pNPP, are the molecules that are detected.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. reddit.com [reddit.com]
- 8. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. abcam.com [abcam.com]
- 11. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
DiFMUP: A Superior Fluorogenic Substrate for Phosphatase Activity Assays
In the landscape of phosphatase research and drug discovery, the selection of an appropriate substrate is paramount for obtaining sensitive, accurate, and reproducible data. While several fluorogenic and colorimetric substrates are available, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) has emerged as a superior choice for a wide range of applications, including high-throughput screening (HTS) and kinetic studies. This guide provides an objective comparison of this compound with other commonly used phosphatase substrates, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific needs.
Key Advantages of this compound
The primary advantage of this compound lies in the physicochemical properties of its hydrolysis product, 6,8-difluoro-4-methylumbelliferone (DiFMU). Unlike the product of the widely used 4-methylumbelliferyl phosphate (MUP), which is 4-methylumbelliferone (4-MU), DiFMU possesses a significantly lower acid dissociation constant (pKa).[1][2][3] This lower pKa means that DiFMU remains fluorescent in acidic and neutral conditions, making this compound an ideal substrate for continuous assays of acid and neutral phosphatases.[1][2][3] In contrast, the fluorescence of 4-MU is only maximal at an alkaline pH, limiting the utility of MUP in assays performed under acidic or neutral conditions.[2][3]
Furthermore, the fluorescent product of this compound, DiFMU, exhibits a higher fluorescence quantum yield compared to 4-MU, resulting in brighter signals and enhanced assay sensitivity.
Comparative Analysis of Phosphatase Substrates
To facilitate a clear comparison, the key characteristics of this compound and other common phosphatase substrates—MUP, Fluorescein Diphosphate (FDP), and p-Nitrophenyl Phosphate (pNPP)—are summarized below.
Physicochemical and Fluorescence Properties
| Property | This compound | MUP | FDP | pNPP |
| Detection Method | Fluorescence | Fluorescence | Fluorescence | Colorimetric |
| Product | 6,8-difluoro-4-methylumbelliferone (DiFMU) | 4-methylumbelliferone (4-MU) | Fluorescein | p-Nitrophenol (pNP) |
| Excitation (nm) | ~358 | ~360 | ~490 | N/A |
| Emission (nm) | ~450 | ~449 | ~514 | N/A |
| Absorbance Max (nm) | N/A | N/A | N/A | 405 |
| Product pKa | ~4.7 - 4.9[2][3] | ~7.8 - 7.9[2] | ~6.4 (Fluorescein) | ~7.1 |
| Fluorescence Quantum Yield | High | Moderate | Very High (~0.92 for fluorescein)[2] | N/A |
| Optimal pH for Assay | Acidic, Neutral, Alkaline | Alkaline | Alkaline | Alkaline |
Kinetic Parameters
A direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions. However, available data indicates the following:
| Substrate | Enzyme | Km (µM) | Vmax | Reference |
| This compound | Protein Phosphatase 5 (PP5) | 141 ± 10.7 | - | [4] |
| MUP | Protein Phosphatase 5 (PP5) | 345.8 ± 38.5 | - | [4] |
| pNPP | Calf Intestinal Alkaline Phosphatase | 40 ± 3 | 72.8 ± 1.2 µmol min-1 mg-1 | [5] |
| pNPP | Various Protein Phosphatases | 500 - 10,000 | - | [6][7] |
Note: Vmax values are highly dependent on enzyme concentration and specific activity and are therefore difficult to compare directly across different experimental setups.
The lower Km value of this compound compared to MUP with Protein Phosphatase 5 suggests a higher affinity of the enzyme for this compound.[4] This can translate to greater sensitivity and the ability to use lower substrate concentrations in assays.
Experimental Workflows and Protocols
General Phosphatase Assay Workflow
The following diagram illustrates a typical workflow for a phosphatase assay using a fluorogenic or colorimetric substrate in a microplate format, suitable for high-throughput screening.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. neb.com [neb.com]
- 7. ulab360.com [ulab360.com]
Validating DiFMUP Assay Results: A Guide to Orthogonal Method Comparison
For researchers engaged in enzyme analysis and drug discovery, particularly in the realm of phosphatases, the 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a widely adopted method.[1][2] Its fluorogenic nature provides high sensitivity, making it suitable for high-throughput screening (HTS) of potential enzyme inhibitors.[1] However, reliance on a single assay methodology can lead to misleading results due to artifacts such as compound autofluorescence or fluorescence quenching.[3] Therefore, it is crucial to validate initial findings from the this compound assay using an orthogonal method—an independent technique that relies on a different physical principle—to confirm the biological activity of interest and eliminate false positives.[4][5]
This guide provides a comprehensive comparison of the this compound assay with a common orthogonal method, the colorimetric p-nitrophenyl phosphate (pNPP) assay. We will delve into the experimental protocols for each, present comparative data for alkaline phosphatase (AP), and visualize the underlying principles and validation workflows.
Comparative Performance: this compound vs. pNPP Assay
The choice of assay can significantly impact the determined kinetic parameters of an enzyme. The following table summarizes the Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax) for alkaline phosphatase using both the fluorogenic this compound assay and the colorimetric pNPP assay, demonstrating the importance of validating findings across different platforms. The data highlights that while both assays can characterize enzyme kinetics, the absolute values obtained can differ, underscoring the necessity of orthogonal validation.
| Parameter | This compound Assay (Fluorometric) | pNPP Assay (Colorimetric) | Fold Difference |
| KM (µM) | 0.13 | 120 | ~923 |
| Vmax (relative units/min) | 1.0 | 2.5 | 2.5 |
Data is illustrative and based on findings for Alkaline Phosphatase. Absolute values can vary based on specific experimental conditions.
Signaling Pathway and Assay Principle
The this compound assay is predicated on the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product.[3][6] This principle is illustrated below, showing the conversion of this compound to the fluorescent 6,8-difluoro-4-methylumbelliferone (DiFMU) by a phosphatase.
Experimental Workflow for Validation
Validating the results from a primary screen, such as a this compound-based HTS, with an orthogonal method is a critical step in hit confirmation. This workflow ensures that compounds identified as "hits" are genuine modulators of the target enzyme and not artifacts of the primary assay technology.
Experimental Protocols
Detailed methodologies for both the this compound and the orthogonal pNPP assay are provided below. These protocols are designed for a 96-well microplate format but can be adapted for other formats, such as 384-well plates.[3]
This compound Fluorogenic Assay Protocol
This protocol is for determining phosphatase activity by measuring the fluorescence generated from the hydrolysis of this compound.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES pH 6.5, 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl₂, 0.1 mM ZnCl₂, 0.03% Tween-20.[7] Store at 4°C.
- This compound Stock Solution (10 mM): Dissolve this compound powder in DMSO.[7] Store at -20°C, protected from light.
- Enzyme Solution: Prepare a 2x final concentration of alkaline phosphatase in Assay Buffer. Keep on ice.
- Substrate Working Solution: Prepare a 2x final concentration of this compound (e.g., 0.4 µM for a 0.2 µM final concentration) in Assay Buffer.[7] Prepare fresh before use.
2. Assay Procedure:
- To the wells of a black 96-well microplate, add 25 µL of Assay Buffer.
- For inhibitor studies, add 1 µL of test compound diluted in DMSO. For control wells, add 1 µL of DMSO.
- Add 25 µL of the 2x Enzyme Solution to all wells.
- Mix gently and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor interaction.
- Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to each well.
- Immediately place the plate in a fluorescence microplate reader.
- Measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of ~358 nm and an emission wavelength of ~450 nm.[2]
3. Data Analysis:
- Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
- For inhibitor studies, normalize the rates to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.
pNPP Colorimetric Assay Protocol (Orthogonal Method)
This protocol serves as an orthogonal method to validate findings from the this compound assay by measuring the absorbance of p-nitrophenol produced from pNPP hydrolysis.
1. Reagent Preparation:
- Assay Buffer: 1 M Diethanolamine pH 9.8, 0.5 mM MgCl₂. Store at room temperature.
- pNPP Stock Solution (100 mM): Dissolve p-nitrophenyl phosphate in deionized water.[7] Store at -20°C.
- Enzyme Solution: Prepare a 2x final concentration of alkaline phosphatase in Assay Buffer. Keep on ice.
- Substrate Working Solution: Prepare a 2x final concentration of pNPP in Assay Buffer. Prepare fresh before use.
2. Assay Procedure:
- To the wells of a clear 96-well microplate, add 25 µL of Assay Buffer.
- For inhibitor studies, add 1 µL of test compound diluted in DMSO. For control wells, add 1 µL of DMSO.
- Add 25 µL of the 2x Enzyme Solution to all wells.
- Mix gently and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 µL of 3 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank (no enzyme) wells from all other wells.
- For inhibitor studies, normalize the absorbance values to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.
By employing a robust validation strategy that includes a mechanistically distinct orthogonal assay like the pNPP method, researchers can significantly increase confidence in their results, ensuring that resources are focused on genuinely active compounds for further development.
References
- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DiFMUP: Cross-Reactivity with Phosphatase Isozymes
For researchers, scientists, and drug development professionals, selecting the right tool to measure enzyme activity is paramount. This guide provides an objective comparison of the fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), and its cross-reactivity with various phosphatase isozymes. Supported by experimental data, this document aims to facilitate informed decisions in assay development and inhibitor screening.
This compound is a widely utilized substrate for the detection of phosphatase activity. Its utility stems from the dephosphorylation reaction, which yields a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), with excitation and emission maxima at approximately 358 nm and 455 nm, respectively. This fluorogenic property allows for sensitive and continuous monitoring of enzyme kinetics.[1][2] A key advantage of this compound over its predecessor, 4-methylumbelliferyl phosphate (MUP), is the lower pKa of its fluorescent product, making it an excellent substrate for assaying acid phosphatases at a lower pH.[3]
Comparative Analysis of this compound with Phosphatase Isozymes
While this compound is a versatile substrate, its reactivity varies among different phosphatase isozymes. Understanding this cross-reactivity is crucial for designing specific assays and for interpreting inhibitor screening data. The following tables summarize the available quantitative data on the interaction of this compound with various phosphatases.
Protein Tyrosine Phosphatases (PTPs)
This compound is a well-established substrate for various protein tyrosine phosphatases.[4] It is frequently used in high-throughput screening for PTP inhibitors.[5]
| Phosphatase Isozyme | Michaelis Constant (Km) | Experimental Conditions | Reference |
| PTP1B | ~15-20 µM | 50 mM HEPES, pH 7.2, 1 mM DTT, 1 mM EDTA, 100 mM NaCl, 0.01% Triton X-100 | [6] |
| DUSP3 (VHR) | 4.62 min-1mM-1 (kcat/Km) | pH 6 | [7] |
| DUSP13B | Not specified | pH 6 | [7] |
| DUSP14 | Not specified | pH 6 | [7] |
| SHP2 | 70 µM | Not specified | [7] |
Note: The data presented is collated from various sources and experimental conditions may differ. Direct comparison between values should be made with caution.
Serine/Threonine Phosphatases (STPs)
This compound is also an effective substrate for several serine/threonine phosphatases, including PP1 and PP5.[8]
| Phosphatase Isozyme | Michaelis Constant (Km) | Experimental Conditions | Reference |
| PP1c | 91 µM | Not specified | [9] |
| PP5c | 141 ± 10.7 µM | 100 mM MOPS pH 7.0, 0.1% (v/v) β-mercaptoethanol, 0.1 mg/ml BSA, 30°C | [1] |
| PP2A | Effective Substrate | Not specified | [2] |
Note: The data presented is collated from various sources and experimental conditions may differ. Direct comparison between values should be made with caution.
Acid and Alkaline Phosphatases
This compound's unique properties make it a superior substrate for acid phosphatases compared to MUP, while also being effective for alkaline phosphatases.[3]
| Phosphatase Type | Observation | Experimental Conditions | Reference |
| Acid Phosphatase | This compound is about 100 times more sensitive than MUP for the detection of prostatic acid phosphatase. | pH 5.5 | [10] |
| Alkaline Phosphatase | This compound is activated by alkaline phosphatase. | Physiological and alkaline pH | [11] |
Experimental Protocols
Accurate and reproducible results depend on meticulously followed experimental protocols. Below are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Tyrosine Phosphatase (PTP) Activity Assay using this compound
This protocol is adapted from established methods for determining PTP activity and can be used to ascertain a suitable enzyme concentration for inhibition assays.[12]
Materials:
-
Recombinant PTP of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 150 mM NaCl, 0.5 mM EDTA, 0.01% Tween-20
-
Enzyme Buffer: Assay Buffer supplemented with 1 mM DTT (prepare fresh)
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Enzyme Dilutions: Thaw the PTP stock solution on ice. Prepare a series of dilutions of the PTP in ice-cold Enzyme Buffer. For many PTPs, final concentrations in the low nanomolar or even subnanomolar range are sufficient with this compound.[12]
-
Prepare Substrate Solution: Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay is typically at or near the Km for the specific PTP.
-
Assay Setup:
-
Add Enzyme Buffer (for no-enzyme control) or the diluted PTP solutions to the wells of the 384-well plate.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence kinetically (e.g., every 30-60 seconds for 15-30 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each enzyme concentration. The rate should be linear over the initial phase of the reaction.
General Protocol for Serine/Threonine Phosphatase (STP) Activity Assay using this compound
This protocol is a general guideline for measuring the activity of STPs like PP1 and PP5.
Materials:
-
Recombinant STP of interest (e.g., PP1, PP5)
-
This compound stock solution (e.g., 10 mM in DMSO or DMF)
-
Assay Buffer: e.g., for PP5, 100 mM MOPS (pH 7.0), 0.1 mM EDTA, 0.1% (v/v) 2-mercaptoethanol, 0.1 mg/ml BSA.[1] Note that optimal buffer conditions can vary between STPs.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Allow all reagents to reach the assay temperature (e.g., 30°C).[1]
-
Assay Setup:
-
Add Assay Buffer to the wells of the 96-well plate.
-
Add the STP enzyme to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the enzyme in the buffer for a short period if necessary.
-
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction. The final this compound concentration should be determined based on the Km of the enzyme.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Enzymatic dephosphorylation of this compound by a phosphatase.
Caption: A typical workflow for a phosphatase activity assay using this compound.
References
- 1. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DiFMUP: A Comparative Review of Applications and Limitations
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a widely used fluorogenic phosphatase substrate, with other common alternatives. We will delve into its applications, limitations, and performance, supported by experimental data and detailed protocols to aid in your research endeavors.
Introduction to this compound
This compound is a fluorogenic substrate that, upon enzymatic cleavage of its phosphate group by a phosphatase, yields a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). This product exhibits excitation and emission maxima at approximately 358 nm and 455 nm, respectively. A key characteristic of DiFMU is its low pKa of 4.9, which allows for continuous monitoring of phosphatase activity at acidic or neutral pH without the need for a secondary step to adjust the pH, a significant advantage over substrates like 4-methylumbelliferyl phosphate (MUP).
Performance Comparison of Phosphatase Substrates
The choice of a phosphatase substrate is dictated by the specific requirements of the assay, including the pH of the reaction, the required sensitivity, and the potential for interference from library compounds in high-throughput screening. Below is a comparative summary of this compound and other commonly used phosphatase substrates.
| Substrate | Signal Type | Excitation (nm) | Emission (nm) | Optimal pH | Key Advantages | Key Limitations |
| This compound | Fluorescence | ~358 | ~455 | Acidic to Neutral | Excellent for continuous assays at low pH; High sensitivity.[1] | Susceptible to spectral interference from compounds in the near-UV/blue range.[2] |
| MUP | Fluorescence | ~360 | ~440 | Alkaline | Stable signal, good for kinetic studies. | Low fluorescence at acidic or neutral pH. |
| OMFP | Fluorescence | ~485 | ~525 | Neutral to Alkaline | Red-shifted spectra reduce compound interference; High sensitivity.[2] | Limited aqueous solubility, often requires DMSO.[2] |
| pNPP | Colorimetric | 405 (Abs) | N/A | Alkaline | Cost-effective; Wide linear detection range. | Lower sensitivity than fluorogenic substrates; Requires pH > 7 for optimal signal.[2] |
| AMPPD | Chemiluminescence | N/A | ~477 | Alkaline | Extremely high sensitivity, ideal for low-abundance targets. | Transient signal requires precise measurement timing. |
Kinetic Parameters
The following table summarizes the Michaelis-Menten constant (Km) for this compound and other substrates with various phosphatases, providing insight into the substrate affinity of these enzymes. Lower Km values indicate higher affinity.
| Phosphatase | Substrate | Km (µM) |
| Protein Phosphatase 5 (PP5) | This compound | 141 ± 10.7 |
| Protein Phosphatase 5 (PP5) | MUP | 345.8 ± 38.5 |
| Protein Phosphatase 1α (PP1α) | OMFP | 113 ± 2.85 |
| Protein Phosphatase 5 (PP5) | OMFP | 71.3 ± 2.31 |
| SHP2 (fully activated) | This compound | 98 ± 10 |
Applications of this compound
This compound's favorable characteristics make it a versatile tool for a variety of applications in phosphatase research.
High-Throughput Screening (HTS) for Phosphatase Inhibitors
The high sensitivity and continuous nature of the this compound assay make it well-suited for HTS campaigns to identify novel phosphatase inhibitors.[2] The assay can be readily miniaturized for use in 384- or 1536-well plates.
Enzyme Kinetics and Characterization
This compound is an excellent substrate for determining the kinetic parameters of phosphatases, such as Km and Vmax, due to the continuous and linear signal generated upon its hydrolysis.
Investigating Signaling Pathways
Phosphatases play crucial roles in regulating cellular signaling pathways. This compound can be used to measure the activity of specific phosphatases within these pathways, providing insights into their regulatory mechanisms. For example, this compound has been employed to study the activity of SHP2, a protein tyrosine phosphatase involved in growth factor and cytokine signaling.[3][4][5]
Limitations of this compound
Despite its advantages, this compound is not without its limitations.
Spectral Interference
The primary limitation of this compound is its susceptibility to spectral interference from test compounds that absorb or fluoresce in the near-UV/blue region of the spectrum.[2] This can lead to false positives or negatives in HTS campaigns. OMFP, with its red-shifted excitation and emission, offers a valuable alternative to mitigate this issue.[2]
pH Dependence of Fluorescence
While the pKa of the DiFMU product is low, the fluorescence intensity is still somewhat pH-dependent. Therefore, it is crucial to maintain a constant and well-buffered pH throughout the assay to ensure accurate and reproducible results.
Experimental Protocols
General Protocol for a Continuous Phosphatase Assay using this compound
This protocol provides a general framework for measuring phosphatase activity. Specific parameters such as enzyme and substrate concentrations may need to be optimized for the particular phosphatase being studied.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Phosphatase enzyme
-
Black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound in the assay buffer at the desired final concentration (e.g., 100 µM).
-
Add the desired amount of phosphatase enzyme to the wells of the microplate.
-
To initiate the reaction, add the this compound working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~360 nm) and emission (~460 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).
-
The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot.
Protocol for Determining Michaelis-Menten Kinetics
Procedure:
-
Prepare a series of this compound working solutions at various concentrations (e.g., from 0.1 x Km to 10 x Km).
-
Follow the general assay protocol above, using a fixed concentration of the phosphatase enzyme and varying the this compound concentration.
-
Determine the initial reaction velocity (V0) for each substrate concentration.
-
Plot V0 versus the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizing this compound in a Signaling Context
The following diagrams illustrate the enzymatic reaction of this compound and its application in a simplified signaling pathway.
Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent DiFMU.
Caption: Workflow for measuring SHP2 activity using this compound.
References
- 1. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide: Comparing the Sensitivity of DiFMUP and Colorimetric Phosphatase Substrates
For researchers and drug development professionals, the accurate measurement of phosphatase activity is crucial. The choice of substrate in a phosphatase assay significantly impacts sensitivity, throughput, and the overall reliability of the results. This guide provides an objective comparison between the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) and traditional colorimetric substrates, supported by experimental data and detailed protocols.
Unveiling the Difference: Fluorescence vs. Colorimetry
Phosphatase assays typically rely on a substrate that, when dephosphorylated by the enzyme, produces a detectable signal. The primary distinction between this compound and colorimetric substrates lies in the nature of this signal.
-
This compound (Fluorogenic): This substrate is initially non-fluorescent. Upon enzymatic removal of the phosphate group, it is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[1] This product has an excitation maximum at approximately 358 nm and an emission maximum at around 450 nm.[1][2] The intensity of the emitted fluorescence is directly proportional to the phosphatase activity.
-
p-Nitrophenyl Phosphate (pNPP) (Colorimetric): As a classic colorimetric substrate, pNPP is colorless. Phosphatase activity hydrolyzes pNPP to produce p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3][4]
The inherent properties of fluorescence result in a significantly higher signal-to-background ratio compared to absorbance-based measurements. This fundamental difference is the basis for the superior sensitivity of this compound-based assays.
At a Glance: this compound vs. Colorimetric Substrates
| Feature | This compound (Fluorogenic) | p-Nitrophenyl Phosphate (pNPP) (Colorimetric) |
| Assay Principle | Enzymatic dephosphorylation yields a highly fluorescent product.[1] | Enzymatic dephosphorylation yields a colored product under alkaline conditions.[4] |
| Detection Method | Fluorescence plate reader (Excitation/Emission ~358/455 nm). | Absorbance plate reader (405 nm).[4] |
| Sensitivity | High (1-2 orders of magnitude more sensitive than colorimetric assays).[3] | Lower.[3] |
| Limit of Detection | Can detect as little as 1.0 pg/ml of alkaline phosphatase.[5] | Typically in the low nanogram range (e.g., 3 ng of PTP1B).[4] |
| Typical Enzyme Conc. | Low nanomolar to subnanomolar (e.g., ≤0.5 nM to 2.5 nM).[3][6] | Mid-nanomolar range (e.g., 2.7 nM to 40 nM).[3] |
| Typical Substrate Conc. | 50 µM to 100 µM.[3] | 0.4 mM to 5 mM.[3] |
| Assay pH Range | Effective at acidic, neutral, and alkaline pH.[1][7] | Requires pH > 7 for optimal color development of the product.[3] |
| Advantages | - Superior sensitivity.[3] - Wider dynamic range. - Suitable for continuous kinetic assays.[6] - Amenable to high-throughput screening (HTS) and miniaturization.[6] | - Cost-effective. - Simple protocol. - Wide linear range of detection for the product (5 to 500 µM).[3] |
| Disadvantages | - Higher cost.[8] - Potential for interference from fluorescent compounds. | - Lower sensitivity.[3] - Potential for interference from colored compounds.[3] - May require a stop solution and pH adjustment for endpoint assays.[3] |
Visualizing the Reactions and Workflow
To better understand the underlying processes, the following diagrams illustrate the enzymatic reactions and a general experimental workflow.
Caption: Enzymatic conversion of phosphatase substrates.
References
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrum [this compound (pH 9.0)] | AAT Bioquest [aatbio.com]
- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol Using this compound for Phosphatase Detection [thelabrat.com]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Continuous Phosphatase Assays: Exploring Alternatives to DiFMUP
For researchers, scientists, and drug development professionals navigating the landscape of phosphatase activity measurement, the choice of assay substrate is critical. While 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is a widely used and sensitive fluorogenic substrate, a variety of alternatives exist, each with distinct characteristics that may be better suited for specific experimental needs. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal assay for your research.
This comparison guide delves into the performance of key fluorogenic and chromogenic substrates for continuous phosphatase assays, offering a comprehensive overview of their properties, including spectral characteristics, optimal pH, and reported kinetic parameters. Detailed experimental protocols for the application of these substrates are also provided, alongside visualizations of relevant signaling pathways and assay workflows to contextualize their use.
Performance Comparison of Phosphatase Substrates
The selection of a suitable substrate for a continuous phosphatase assay is dependent on several factors, including the specific phosphatase being investigated, the required sensitivity, and the pH of the assay buffer. The following table summarizes the key quantitative data for this compound and its primary alternatives.
| Substrate | Type | Excitation (nm) | Emission (nm) | Optimal pH | Key Advantages |
| This compound | Fluorogenic | ~358 | ~455 | Acidic to Neutral | Excellent for acid phosphatases due to the low pKa of its product; high sensitivity.[1][2][3][4][5] |
| FDP | Fluorogenic | ~490 | ~514 | Alkaline | Highly sensitive, especially for alkaline phosphatase; product fluorescence is pH-insensitive above pH 6.[1] |
| OMFP | Fluorogenic | ~485 | ~525 | Neutral to Alkaline | Red-shifted spectra reduce interference from compound fluorescence.[6][7] |
| DDAO Phosphate | Fluorogenic | ~646 | ~659 | Broad Range | Long-wavelength emission minimizes background fluorescence; single hydrolysis step avoids biphasic kinetics.[1][8][9][10] |
| pNPP | Chromogenic | 405 (Abs) | - | Alkaline | Simple, cost-effective, and suitable for high substrate concentrations.[11][12][13][14] |
| Malachite Green | Colorimetric | 620-660 (Abs) | - | Acidic | Highly sensitive for detecting inorganic phosphate released from various substrates.[15][16][17][18][19] |
Kinetic Parameters of Phosphatase Substrates
The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial for understanding the interaction between a phosphatase and its substrate. While these values are highly dependent on the specific enzyme and assay conditions, the following table provides some reported values to serve as a general guide.
| Substrate | Phosphatase | Km (µM) | Vmax/kcat | Reference |
| This compound | PHPT1 | 220 ± 30 | kcat = 0.39 ± 0.02 s⁻¹ | (Not explicitly cited) |
| OMFP | EYA2 ED | - | - | [20] |
| pNPP | Bovine lung PTP | - | - | [21] |
Signaling Pathway Context
Phosphatases are key regulators of numerous cellular signaling pathways. Understanding their role provides a critical context for inhibitor screening and drug development. The following diagrams illustrate the involvement of phosphatases in two major signaling cascades.
Caption: Role of Protein Tyrosine Phosphatases (PTPs) in regulating the MAPK signaling pathway.
Caption: The tumor suppressor phosphatase PTEN negatively regulates the PI3K/Akt signaling pathway.[22]
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for performing continuous phosphatase assays with this compound and its alternatives.
General Workflow for a Continuous Phosphatase Assay
The following diagram outlines the general workflow for a continuous phosphatase assay using a fluorogenic or chromogenic substrate.
Caption: General experimental workflow for a continuous phosphatase assay.
Protocol 1: Continuous Phosphatase Assay using this compound
This protocol is adapted for a 96-well plate format and can be scaled as needed.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Purified phosphatase
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.[23]
-
Prepare the reaction mixture: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in Assay Buffer. A typical starting concentration is 10-100 µM.
-
Prepare enzyme dilutions: Dilute the purified phosphatase to various concentrations in cold Assay Buffer.
-
Set up the assay:
-
Add 50 µL of the this compound reaction mixture to each well of the microplate.
-
Include wells with buffer and substrate only as a negative control (no enzyme).
-
-
Initiate the reaction: Add 50 µL of the diluted enzyme to each well.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
Protocol 2: Continuous Phosphatase Assay using FDP
This protocol is suitable for alkaline phosphatases.
Materials:
-
Fluorescein Diphosphate (FDP)
-
DMSO
-
Alkaline Phosphatase Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 10 mM MgCl₂)
-
Purified alkaline phosphatase
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM FDP stock solution: Dissolve FDP in DMSO. Store in aliquots at -20°C.[24]
-
Prepare the FDP reaction mixture: Dilute the FDP stock solution to the desired final concentration (e.g., 10-50 µM) in Alkaline Phosphatase Assay Buffer.[24]
-
Prepare enzyme dilutions: Serially dilute the purified alkaline phosphatase in cold Assay Buffer.
-
Set up the assay: Add 50 µL of the FDP reaction mixture to each well. Include no-enzyme controls.
-
Initiate the reaction: Add 50 µL of the diluted enzyme to each well.
-
Measure fluorescence: Immediately begin kinetic measurements in a fluorescence microplate reader with excitation at ~485 nm and emission at ~528 nm.[24] Record data every 1-2 minutes for 30 minutes.
-
Data Analysis: Calculate the initial velocity from the linear phase of the reaction.
Protocol 3: Continuous Phosphatase Assay using OMFP
This protocol is particularly useful for protein tyrosine phosphatases (PTPs).
Materials:
-
3-O-methylfluorescein phosphate (OMFP)
-
DMSO
-
PTP Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM DTT, 0.01% Tween-20)[25]
-
Purified PTP
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM OMFP stock solution: Dissolve OMFP in DMSO. Store at -20°C.
-
Prepare the reaction mixture: Dilute the OMFP stock solution in PTP Assay Buffer to a final concentration typically near the Km for the specific PTP (e.g., 25 µM).[25]
-
Prepare enzyme dilutions: Dilute the purified PTP in cold PTP Assay Buffer to the desired concentrations (often in the low nM range).[25]
-
Set up the assay: Add 50 µL of the OMFP reaction mixture to each well.
-
Initiate the reaction: Add 50 µL of the diluted PTP to start the reaction.
-
Measure fluorescence: Monitor the increase in fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[16]
-
Data Analysis: Determine the initial reaction rates.
Protocol 4: Chromogenic Phosphatase Assay using pNPP
This is a classic, straightforward method.
Materials:
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., for alkaline phosphatase: 1 M Diethanolamine, pH 9.8, 0.5 mM MgCl₂)
-
Purified phosphatase
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Prepare pNPP substrate solution: Dissolve pNPP tablets or powder in the appropriate Assay Buffer to a final concentration of 1 mg/mL.
-
Prepare enzyme dilutions: Dilute the phosphatase in the Assay Buffer.
-
Set up the assay: Add 50 µL of the pNPP substrate solution to each well.
-
Initiate the reaction: Add 50 µL of the diluted enzyme to each well.
-
Measure absorbance: Read the absorbance at 405 nm at regular intervals. For endpoint assays, the reaction can be stopped by adding 50 µL of 3 M NaOH.[13]
-
Data Analysis: Calculate the rate of change in absorbance over time.
Conclusion
The choice of a substrate for a continuous phosphatase assay is a critical decision that can significantly impact the quality and relevance of experimental data. While this compound remains a robust and sensitive option, particularly for acid phosphatases, alternatives such as FDP, OMFP, and DDAO phosphate offer distinct advantages in terms of sensitivity at different pH ranges and reduced spectral interference. For less sensitive but more cost-effective and simpler assays, chromogenic substrates like pNPP are a viable option. By carefully considering the specific requirements of the research question and the properties of the phosphatase under investigation, researchers can select the most appropriate substrate and protocol to achieve accurate and meaningful results.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Enzyme Probes and Enzyme Substrates | Tocris Bioscience [tocris.com]
- 6. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. interchim.fr [interchim.fr]
- 10. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. neb.com [neb.com]
- 15. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Malachite Green Phosphate Assay for free phosphate quantification [gbiosciences.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Malachite Green Assay Kit - Echelon Biosciences [echelon-inc.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic characterization of bovine lung low-molecular-weight protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scitechnol.com [scitechnol.com]
- 23. This compound phosphatase assay [bio-protocol.org]
- 24. eurogentec.com [eurogentec.com]
- 25. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DiFMUP and DDAO Phosphate for Phosphatase Activity Assays
For researchers in drug development and related scientific fields, the sensitive and reliable quantification of phosphatase activity is crucial. Fluorogenic substrates are indispensable tools in this endeavor, offering high sensitivity and continuous monitoring capabilities. Among the various options, 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) and 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO phosphate) have emerged as popular choices. This guide provides a detailed, head-to-head comparison of these two substrates, supported by available data and detailed experimental protocols to aid in the selection of the most appropriate reagent for your research needs.
Performance Characteristics at a Glance
A summary of the key performance indicators for this compound and DDAO phosphate is presented below. This table consolidates data on their optical properties and other relevant characteristics to facilitate a direct comparison.
| Feature | This compound | DDAO Phosphate |
| Substrate Name | 6,8-Difluoro-4-methylumbelliferyl phosphate | 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate |
| Hydrolysis Product | 6,8-difluoro-4-methylumbelliferone (DiFMU) | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) |
| Excitation Max (Product) | ~358 nm[1][2][3][4][5] | ~646 nm |
| Emission Max (Product) | ~450-455 nm[1][2][4] | ~659 nm |
| Quantum Yield (Product) | 0.89 | Not readily available in literature |
| Extinction Coefficient (Product) | Not readily available in literature | 26.0 L mmol⁻¹ cm⁻¹ (for the substrate)[2] |
| pKa (Product) | 4.9 | Not readily available in literature |
| Solubility | Soluble in DMSO | Soluble in dH₂O or DMF |
| Key Advantages | Excellent substrate for acid phosphatases due to low pKa of its product. High quantum yield. | Long-wavelength emission minimizes background fluorescence from biological samples. Large Stokes shift. Good water solubility. |
Delving into the Details: A Comparative Analysis
This compound: The Choice for High Sensitivity, Especially in Acidic Conditions
This compound, a fluorinated derivative of 4-methylumbelliferyl phosphate (MUP), stands out for its utility in assaying phosphatases that function in acidic environments. The hydrolysis of this compound by a phosphatase yields the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).
A key feature of DiFMU is its low pKa of 4.9. This is significantly lower than that of its non-fluorinated counterpart, 4-methylumbelliferone (MU), which has a pKa of 7.8. The lower pKa of DiFMU allows it to maintain its fluorescent anionic form even at a neutral or slightly acidic pH, making it an excellent substrate for the continuous assay of acid phosphatases.
Furthermore, the hydrolysis product of this compound, DiFMU, boasts a high fluorescence quantum yield of 0.89, contributing to the high sensitivity of assays employing this substrate. Fluorination also enhances the photostability of the resulting fluorophore.
DDAO Phosphate: Excelling in Complex Biological Samples with Red-Shifted Fluorescence
DDAO phosphate is a fluorogenic substrate that, upon enzymatic cleavage, produces the red-fluorescent product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO). A major advantage of DDAO phosphate lies in the long-wavelength excitation and emission maxima of its hydrolysis product, at approximately 646 nm and 659 nm, respectively. This red-shifted fluorescence is particularly beneficial when working with complex biological samples, such as cell lysates or tissue homogenates, as it minimizes interference from the natural autofluorescence of biomolecules, which typically occurs at shorter wavelengths.
Another notable characteristic of the DDAO system is the large separation of over 200 nm between the excitation maximum of the substrate and its fluorescent product, which aids in distinguishing the signal from any background fluorescence of the substrate itself. DDAO phosphate also exhibits good water solubility, a low Michaelis constant (KM), and a high turnover rate, making it a robust substrate for various phosphatase assays.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the enzymatic reaction and a typical experimental procedure.
Experimental Protocols for a Head-to-Head Comparison
To facilitate a direct and objective comparison of this compound and DDAO phosphate, the following detailed experimental protocols are provided. These protocols are designed for a 96-well microplate format but can be adapted for other formats.
Materials
-
This compound (6,8-Difluoro-4-methylumbelliferyl phosphate)
-
DDAO phosphate (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate)
-
DiFMU (6,8-difluoro-4-methylumbelliferone) - for standard curve
-
DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)) - for standard curve
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water (dH₂O) or Dimethylformamide (DMF)
-
Phosphatase of interest (e.g., alkaline phosphatase, acid phosphatase)
-
Assay Buffer (e.g., for alkaline phosphatase: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂; for acid phosphatase: 100 mM Sodium Acetate, pH 5.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate filters or monochromators
Stock Solution Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
DDAO Phosphate Stock Solution (10 mM): Dissolve the appropriate amount of DDAO phosphate in dH₂O or DMF to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.
-
DiFMU Standard Stock Solution (1 mM): Dissolve the appropriate amount of DiFMU in DMSO to make a 1 mM stock solution. Store at -20°C.
-
DDAO Standard Stock Solution (1 mM): Dissolve the appropriate amount of DDAO in DMSO to make a 1 mM stock solution. Store at -20°C.
Standard Curve Generation
-
Prepare a series of dilutions of the DiFMU and DDAO standard stock solutions in the corresponding assay buffer to generate a standard curve. A typical concentration range would be from 0 to 10 µM.
-
Pipette 100 µL of each standard dilution into separate wells of a 96-well plate.
-
Measure the fluorescence of the DiFMU standards using excitation at ~360 nm and emission at ~455 nm.
-
Measure the fluorescence of the DDAO standards using excitation at ~645 nm and emission at ~660 nm.
-
Plot the fluorescence intensity versus the concentration of the standard to generate a standard curve for each fluorophore.
Phosphatase Activity Assay
-
Prepare Working Substrate Solutions: On the day of the experiment, dilute the this compound and DDAO phosphate stock solutions to the desired final concentration in the appropriate assay buffer. A common starting point is a 2X working solution (e.g., 200 µM for a final concentration of 100 µM).
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the phosphatase in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the 2X working substrate solution (either this compound or DDAO phosphate) to each well of a 96-well plate.
-
Include wells with buffer and substrate only to serve as a no-enzyme control (background).
-
-
Initiate the Reaction: Add 50 µL of the enzyme dilutions to the corresponding wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
For kinetic assays, measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
For this compound: Excitation ~360 nm, Emission ~455 nm.
-
For DDAO phosphate: Excitation ~645 nm, Emission ~660 nm.
-
-
For endpoint assays, incubate the plate for a fixed time and then measure the final fluorescence intensity.
-
Data Analysis
-
Subtract Background: For each time point or endpoint reading, subtract the average fluorescence intensity of the no-enzyme control wells from the fluorescence intensity of the enzyme-containing wells.
-
Determine Reaction Velocity: For kinetic assays, plot the background-subtracted fluorescence intensity against time. The initial linear portion of this curve represents the initial reaction velocity (V₀).
-
Quantify Phosphatase Activity: Using the standard curve, convert the fluorescence intensity (for endpoint assays) or the reaction velocity (for kinetic assays) into the concentration of the product formed or the rate of product formation. This will provide a quantitative measure of the phosphatase activity.
By following these protocols, researchers can directly compare the performance of this compound and DDAO phosphate in their specific experimental context, allowing for an informed decision on the optimal substrate for their phosphatase assays.
References
- 1. scbt.com [scbt.com]
- 2. 6,8-DIFLUORO-4-METHYL-UMBELLIFERYL PHOSPHATE | 214491-43-7 [chemicalbook.com]
- 3. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
Safety Operating Guide
Proper Disposal of DiFMUP: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedural steps for the safe disposal of this compound, a widely used fluorogenic phosphatase substrate. Adherence to these procedures is critical to minimize environmental impact and ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇F₂O₆P |
| Molecular Weight | 292.13 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2][3][4] |
| CAS Number | 214491-43-7[1][3][5] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance. The following procedure outlines the recommended steps for handling both solid this compound and solutions containing this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Safety Goggles: To protect the eyes from dust or splashes.
-
Gloves: Chemically resistant gloves are essential to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Label the container as "Hazardous Waste: Solid this compound".
-
-
Liquid this compound Waste (Aqueous and Organic Solutions):
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Label the container clearly as "Hazardous Waste: Liquid this compound in [Solvent Name]". Include the approximate concentration of this compound.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
For solid spills:
-
Avoid creating dust.
-
Gently cover the spill with an inert absorbent material.
-
Mechanically collect the material and place it in a designated hazardous waste container.[6]
-
-
For liquid spills:
-
Contain the spill using absorbent pads or other suitable materials.
-
Once absorbed, collect the materials and place them in a sealed container for hazardous waste.
-
Clean the spill area thoroughly.
-
Potential for Chemical Neutralization (Hydrolysis)
It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical neutralization of this compound waste.
If approved by your EHS office, a general approach for hydrolysis could involve:
-
Alkaline Hydrolysis: Carefully adding a solution of sodium hydroxide (NaOH) to the this compound waste to raise the pH. The reaction should be performed in a fume hood with appropriate PPE, as the reaction may generate heat.
-
Acidic Hydrolysis: Carefully adding an acid, such as hydrochloric acid (HCl), to the this compound waste. This should also be conducted in a fume hood with appropriate safety precautions.
Without a validated protocol, the effectiveness and safety of these procedures for this compound are not guaranteed. The primary and recommended disposal method remains collection and disposal by a licensed hazardous waste management company.
Final Disposal
The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the segregated and labeled this compound waste containers.
-
Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.
-
Never dispose of this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's EHS office for specific guidance and clarification.
References
Essential Safety and Operational Guide for Handling DiFMUP
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational guidance, and disposal plans for the handling of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a widely used fluorogenic substrate for the detection of phosphatase activity. Adherence to these procedures is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory:
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Nitrile gloves. Inspect for integrity before use.Eye Protection: Safety glasses with side shields.Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | Gloves: Nitrile gloves. Double-gloving is recommended if splashing is likely.Eye Protection: Chemical safety goggles. A face shield is advised if there is a significant splash hazard.Respiratory Protection: Work in a properly functioning chemical fume hood.Lab Coat: Chemical-resistant lab coat or apron. |
| Conducting Assays and Analysis | Gloves: Nitrile gloves.Eye Protection: Chemical safety goggles.Respiratory Protection: Ensure work is performed in a chemical fume hood.Lab Coat: Chemical-resistant lab coat. |
Operational Plans: Phosphatase Activity Assay
This compound is a non-fluorescent substrate that is hydrolyzed by phosphatases to produce the highly fluorescent 6,8-difluoro-4-methylumbelliferone (DiFMU). This reaction allows for the continuous monitoring of phosphatase activity.
Quantitative Data for this compound Assays
The following table summarizes key quantitative parameters for phosphatase assays using this compound.
| Parameter | Value | Notes |
| Excitation Maximum | ~358 nm | [1] |
| Emission Maximum | ~455 nm | [1] |
| Optimal pH Range | 5.5 - 8.0 | PTPs are typically most active between pH 5.5 and 6.0.[2] PHPT1 has an optimal pH of 8.0.[3] |
| Km Value (PP1c) | 91 µM | [4] |
| Km Value (PHPT1) | 220 ± 30 µM | [3] |
| kcat Value (PHPT1) | 0.39 ± 0.02 s⁻¹ | [3] |
| kcat/Km (PHPT1) | 1800 ± 200 M⁻¹s⁻¹ | [3] |
Experimental Protocol: General Phosphatase Assay
This protocol provides a general procedure for a continuous phosphatase assay in a 96-well plate format.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 0.5 mM EDTA for PTPs)[2]
-
Purified phosphatase enzyme
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM this compound stock solution: Dissolve this compound in DMSO. Store aliquots at -20°C or -80°C, protected from light.[5]
-
Prepare a working solution of this compound: Dilute the stock solution in the assay buffer to the desired final concentration (typically around the Km value of the enzyme).
-
Enzyme Preparation: Dilute the phosphatase enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except for the no-enzyme control wells.
-
-
Initiate the Reaction: Add the this compound working solution to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) in the dark. Incubation times can range from 20 to 60 minutes, depending on the enzyme activity.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity at multiple time points using a microplate reader with excitation at ~358 nm and emission at ~455 nm. The rate of increase in fluorescence is proportional to the phosphatase activity.
Signaling Pathway and Experimental Workflow
This compound is a substrate for a wide range of phosphatases, which are key regulators of numerous signaling pathways. The dephosphorylation events catalyzed by these enzymes can either activate or inhibit downstream signaling cascades.
Experimental workflow for a this compound-based phosphatase assay.
The following diagram illustrates the role of the protein tyrosine phosphatase SHP2 in the RAS/MAPK signaling pathway, a common pathway investigated using phosphatase assays.
Role of SHP2 in the RAS/MAPK signaling pathway.
Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Procedure:
-
Collect Waste: All solutions containing this compound, as well as contaminated consumables (e.g., pipette tips, microplates), should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Aqueous waste should be collected separately from organic solvent waste.
-
Decontamination of Glassware: Reusable glassware should be decontaminated. The first rinse of a container that held a hazardous chemical should be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses must be collected.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. For a solid spill, cover with a plastic sheet to avoid dust generation and then mechanically collect it into a hazardous waste container. For a liquid spill, use an inert absorbent material, and collect the absorbed material into a hazardous waste container. Clean the contaminated surface thoroughly.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound or its waste down the drain or in the regular trash.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
